Thiol-C9-PEG4
描述
属性
IUPAC Name |
2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4S/c18-10-12-20-14-16-21-15-13-19-11-8-6-4-2-1-3-5-7-9-17-22/h18,22H,1-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSFROSROBIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCO)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404656 | |
| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130727-41-2 | |
| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Thiol-C9-PEG4 in Bioconjugation
This technical guide provides a comprehensive overview of the this compound linker, detailing its mechanism of action in bioconjugation, relevant quantitative data, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile linker in their work.
Introduction to this compound
This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its structure is composed of three key functional components:
-
Thiol Group (-SH): A reactive sulfhydryl group that serves as the primary point of covalent attachment to a target molecule.
-
C9 Aliphatic Chain: A nine-carbon spacer that provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.
-
PEG4 Moiety: A tetra-polyethylene glycol chain that enhances the hydrophilicity and solubility of the linker and the resulting conjugate. This often improves the pharmacokinetic properties of the final bioconjugate, reducing aggregation and immunogenicity.
The strategic combination of these components makes this compound a valuable tool for creating stable and effective bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.
Core Mechanism of Action: Thiol-Maleimide Ligation
The primary mechanism of action for this compound in bioconjugation is the thiol-maleimide reaction , a specific type of Michael addition.[1] This reaction is highly favored in bioconjugation for its speed, selectivity, and ability to proceed under mild, physiological conditions.[1]
The key steps of the mechanism are as follows:
-
Thiol Deprotonation: The reaction is initiated by the deprotonation of the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This is typically catalyzed by a weak base and is pH-dependent, with optimal reaction rates occurring between pH 6.5 and 7.5.[2][3]
-
Nucleophilic Attack: The thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This double bond is electron-deficient due to the presence of the two adjacent carbonyl groups, making it an excellent Michael acceptor.
-
Thioether Bond Formation: The nucleophilic attack results in the formation of a stable, covalent thioether bond, securely linking the this compound to the maleimide-functionalized molecule.
This reaction is considered a "click" chemistry reaction due to its high efficiency, selectivity, and the formation of a stable product under biocompatible conditions.[1][4]
Alternative Mechanism: Thiol-Haloacetamide Reaction
While less common than the thiol-maleimide reaction, the thiol group of the linker can also react with haloacetamides (e.g., iodoacetamides). This proceeds via an SN2 nucleophilic substitution reaction, where the thiolate anion displaces the halide to form a stable thioether bond.[] This reaction is also efficient but can be less selective than the maleimide reaction, with potential side reactions involving other nucleophilic amino acid residues like histidine or methionine.[6]
Visualization of the Thiol-Maleimide Reaction
Caption: Mechanism of thiol-maleimide conjugation.
Quantitative Data Summary
The efficiency and kinetics of the thiol-maleimide reaction are influenced by several factors. The following tables summarize key quantitative data from the literature.
Table 1: Reaction Conditions and Efficiency
| Parameter | Optimal Value/Range | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and amine side reactions. | [2][3] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow the reaction and minimize side reactions, while room temperature allows for faster conjugation. | [7][8] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | An excess of the maleimide-containing molecule is often used to drive the reaction to completion. The optimal ratio depends on the size and steric hindrance of the reactants. | [7][9][10] |
| Reaction Time | 30 minutes to 2 hours | The reaction is typically rapid, with significant conjugation observed within the first 5-30 minutes. | [7] |
| Conjugation Efficiency | 58% - 84% | Efficiency is dependent on the specific reactants and conditions. For a small peptide, 84% efficiency was achieved at a 2:1 molar ratio, while a larger nanobody reached 58% efficiency at a 5:1 ratio. | [7][10] |
Table 2: Stability of the Thioether Bond
| Condition | Observation | Notes | Reference(s) |
| Physiological pH | Generally stable, but susceptible to retro-Michael addition. | The thioether bond can undergo a slow reversal, especially in the presence of other thiols like glutathione in vivo. | [2][3] |
| Thiol Exchange | Can occur in the presence of high concentrations of other thiols. | This can lead to the transfer of the conjugated payload to other molecules, which is a consideration for in vivo applications. | [2] |
| Maleimide Ring Hydrolysis | Ring-opening hydrolysis of the succinimide ring can occur, leading to a more stable product. | This hydrolysis is slow for common maleimides but can be accelerated with electron-withdrawing N-substituents, increasing the long-term stability of the conjugate. | [11] |
| Thiazine Rearrangement | A potential side reaction if conjugation occurs at an N-terminal cysteine. | This rearrangement can lead to a more stable linker structure compared to the standard thioether. | [1][12] |
Detailed Experimental Protocols
The following sections provide generalized protocols for bioconjugation using a thiol-containing linker like this compound.
Preparation of Biomolecule with Free Thiol Groups
If the biomolecule of interest (e.g., an antibody or protein) does not have a readily available free thiol group, one must be generated.
Protocol: Reduction of Disulfide Bonds
-
Dissolve the Protein: Prepare a solution of the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA to chelate metals).
-
Add Reducing Agent: Add a 10- to 100-fold molar excess of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[8][13]
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove Reducing Agent:
-
If DTT was used, it must be removed prior to conjugation, typically by dialysis or using a desalting column.
-
Excess TCEP does not need to be removed before conjugation with a maleimide.[13]
-
Thiol-Maleimide Conjugation Reaction
-
Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer.
-
Combine Reactants: Add the maleimide solution to the thiol-containing protein solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[8][9]
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[8][13]
-
Quench the Reaction: Add a low molecular weight thiol such as cysteine or 2-mercaptoethanol to quench any unreacted maleimide.
Purification of the Conjugate
-
Select Purification Method: The choice of purification method depends on the size and properties of the conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
-
Dialysis: Useful for removing small molecules from a solution of the much larger conjugate.
-
Affinity Chromatography: Can be used if one of the biomolecules has a specific binding partner.
-
-
Perform Purification: Purify the conjugate according to the chosen method's standard protocol.
-
Characterize the Conjugate: Analyze the purified conjugate to determine the degree of labeling (DOL) and confirm its purity and integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Visualization of the Experimental Workflow```dot
// Nodes Start [label="Start: Thiol-containing\nBiomolecule & Maleimide Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Thiol [label="Prepare Thiolated Biomolecule\n(e.g., Disulfide Reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Maleimide [label="Prepare Maleimide Reagent\n(Dissolve in appropriate solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation Reaction\n(pH 6.5-7.5, RT for 2h or 4°C overnight)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(Add excess low MW thiol)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purification [label="Purify Conjugate\n(e.g., SEC, Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterize Conjugate\n(DOL, Purity, Integrity)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Purified Bioconjugate", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Prep_Thiol; Start -> Prep_Maleimide; Prep_Thiol -> Conjugation; Prep_Maleimide -> Conjugation; Conjugation -> Quench; Quench -> Purification; Purification -> Characterization; Characterization -> End; }
Caption: Functional components of the this compound linker.
Applications in Signaling Pathways and Drug Delivery
Bioconjugates created using this compound are often designed to interact with specific biological pathways. For example, an antibody-drug conjugate (ADC) can be synthesized to target a cancer cell surface receptor.
-
Targeting: The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, often via endocytosis.
-
Payload Release: Inside the cell, the linker may be cleaved (if designed to be cleavable) or the antibody degraded, releasing the cytotoxic drug.
-
Therapeutic Action: The released drug interacts with its intracellular target (e.g., DNA or microtubules), inducing apoptosis and cell death.
The this compound linker provides a stable connection between the antibody and the drug, ensuring that the payload is delivered specifically to the target cells, thereby increasing efficacy and reducing off-target toxicity.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The C9 Spacer in Thiol-PEG Linkers: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structural and functional significance of the nine-carbon spacer in thiol-polyethylene glycol bioconjugation strategies.
In the landscape of bioconjugation and drug delivery, the precise engineering of linker molecules is paramount to the efficacy, stability, and pharmacokinetic profile of therapeutic and diagnostic agents. Among the versatile array of tools available, Thiol-PEG linkers have emerged as a cornerstone for their ability to form stable conjugates with biomolecules. This technical guide delves into the specific role of the C9 spacer within these linkers, providing a comprehensive overview for researchers, scientists, and professionals in drug development.
The C9 spacer, a nine-carbon chain, serves as a critical component that modulates the physicochemical properties of the entire linker-payload system. Its length and composition strike a balance between hydrophobicity and hydrophilicity, influencing solubility, steric hindrance, and the overall stability of the final bioconjugate. Understanding these nuances is essential for the rational design of next-generation biotherapeutics.
Core Principles: The Function of the C9 Spacer
The incorporation of a C9 spacer in a Thiol-PEG linker imparts several key characteristics that can be leveraged in bioconjugation design:
-
Spatial Separation: The primary role of any spacer is to provide adequate distance between the conjugated molecules. The C9 spacer effectively mitigates steric hindrance, which is crucial for preserving the biological activity of proteins or antibodies by preventing the payload from obstructing their binding sites. This separation also ensures that the payload remains accessible to its target.
-
Modulation of Hydrophobicity: The nine-carbon alkyl chain introduces a degree of hydrophobicity to the linker. This can be advantageous in specific applications, such as improving the interaction with cell membranes or influencing the conformation of the linked biomolecule. However, this hydrophobicity is balanced by the hydrophilic nature of the PEG component of the linker.
-
Enhanced Stability: Studies have shown that longer alkyl chain spacers can contribute to the stability of the conjugate. For instance, in the context of gold nanoparticles, ligands with longer alkyl spacers demonstrated greater resistance to displacement compared to those with shorter spacers[1]. This suggests that the C9 spacer can enhance the robustness of the linkage.
-
Influence on Pharmacokinetics: The overall properties of the linker, including the C9 spacer, can significantly impact the pharmacokinetic profile of a bioconjugate, such as an antibody-drug conjugate (ADC). The linker's length and composition can affect the stability of the ADC in circulation and the efficiency of payload release within the target tumor, thereby influencing both efficacy and toxicity[2][3]. While specific data for the C9 spacer is limited, the general principle of linker-mediated PK modulation is well-established.
Data Presentation: Comparative Properties of Spacers
The selection of a spacer is a critical optimization step in bioconjugation. The following table summarizes the conceptual differences between various alkyl spacer lengths in Thiol-PEG linkers, with a focus on the anticipated properties of the C9 spacer. It is important to note that direct quantitative comparisons for a C9 spacer are not extensively available in the literature; therefore, some of this data is extrapolated from studies on similar alkyl and PEG spacers.
| Property | Short Spacer (e.g., C3) | Medium Spacer (e.g., C6) | Long Spacer (e.g., C9) | Very Long Spacer (e.g., C12+) |
| Hydrophobicity | Low | Moderate | Moderate-High | High |
| Flexibility | Low | Moderate | High | Very High |
| Steric Hindrance Reduction | Moderate | Good | Excellent | Excellent |
| Potential for Aggregation | Low | Moderate | Moderate | Potentially Higher |
| Solubility in Aqueous Media | High | High | Moderate-High | Moderate |
| Predicted Serum Stability | Good | Very Good | Excellent | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Thiol-PEG-C9 linkers. The following sections provide generalized protocols for key experimental procedures.
Synthesis of a Thiol-PEG-C9 Linker
Thiol-Maleimide Conjugation Protocol
This protocol describes the conjugation of a Thiol-PEG-C9 linker to a maleimide-activated protein, such as an antibody.
Materials:
-
Thiol-PEG-C9 linker
-
Maleimide-activated protein (1-10 mg/mL)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (if necessary for antibody): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: If the target thiol groups on the protein are in the form of disulfide bonds (e.g., in antibodies), they must first be reduced. Incubate the protein with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into degassed conjugation buffer using a desalting column or dialysis.
-
Conjugation Reaction: Immediately add the Thiol-PEG-C9 linker to the reduced protein solution. A 10-20 fold molar excess of the linker over the protein is typically recommended.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of 1-5 mM and incubating for 15-30 minutes.
-
Purification: Remove excess linker and other small molecules by SEC or dialysis against an appropriate storage buffer.
-
Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and confirm conjugation.
Stability Assay of Thiol-PEG Conjugates in Serum
This protocol outlines a method to assess the stability of a bioconjugate linked via a Thiol-PEG-C9 linker in serum.
Materials:
-
Purified bioconjugate
-
Human or mouse serum
-
Incubator at 37°C
-
Analysis system: HPLC-SEC, ELISA, or mass spectrometry
Procedure:
-
Incubation: Incubate the bioconjugate in serum at a defined concentration (e.g., 1 mg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw aliquots of the mixture.
-
Sample Preparation: Process the aliquots to separate the conjugate from serum proteins if necessary (e.g., using affinity chromatography if the biomolecule is an antibody).
-
Analysis: Analyze the samples to quantify the amount of intact conjugate remaining. HPLC-SEC can monitor for aggregation and fragmentation, while mass spectrometry can detect the loss of the payload. An ELISA assay can be used to measure the concentration of the intact, functional bioconjugate.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the in-vitro half-life in serum.
Visualizing Workflows and Relationships
Diagrams are essential for understanding the complex processes and relationships in bioconjugation. The following diagrams, created using the DOT language, illustrate key concepts related to the use of Thiol-PEG-C9 linkers.
Caption: Experimental workflow for bioconjugation using a Thiol-PEG-C9 linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of Thiol-C9-PEG4 Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has placed a significant emphasis on the physicochemical properties of the constituent linkers. Among these, Thiol-C9-PEG4 derivatives have emerged as versatile tools for connecting a target protein binder and an E3 ligase ligand. This technical guide provides a comprehensive overview of the critical aspects of solubility and stability of this compound derivatives, offering insights into their behavior in experimental settings and providing detailed protocols for their evaluation.
Understanding the this compound Moiety
The this compound linker is a heterobifunctional molecule characterized by three key components:
-
A Thiol Group (-SH): This functional group serves as a reactive handle for conjugation to various molecules, often through thiol-maleimide or thiol-ene "click" chemistry reactions. The reactivity and stability of the thiol group are paramount for successful bioconjugation.
-
A C9 Alkyl Chain: This nine-carbon aliphatic chain contributes to the overall length and lipophilicity of the linker. The "C9" designation distinguishes it from other alkyl chain lengths and can influence the molecule's solubility and interaction with biological membranes.
-
A Tetraethylene Glycol (PEG4) Unit: The PEG4 moiety, consisting of four repeating ethylene glycol units, is incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule. PEGylation is a well-established strategy to reduce aggregation and improve the stability of biomolecules.[1]
The interplay of these components dictates the overall solubility and stability profile of the this compound derivative and the final PROTAC conjugate.
Solubility Profile of this compound Derivatives
The solubility of a PROTAC linker is a critical determinant of its utility in both in vitro assays and in vivo applications. Poor solubility can lead to challenges in formulation, inaccurate biological data, and limited bioavailability. While specific quantitative solubility data for this compound is not extensively published in the public domain, we can infer its general characteristics and provide a framework for its assessment.
The presence of the PEG4 chain is expected to impart a degree of aqueous solubility to the molecule.[2] However, the C9 alkyl chain will contribute to its lipophilicity. Therefore, the overall solubility will be a balance between these opposing characteristics. It is anticipated that this compound derivatives will exhibit moderate solubility in aqueous buffers and higher solubility in organic solvents.
Table 1: Anticipated Solubility of this compound Derivatives in Common Solvents
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly Soluble | The hydrophilic PEG4 moiety is countered by the lipophilic C9 alkyl chain. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderately Soluble | The ionic nature of the buffer can enhance solubility compared to pure water. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A polar aprotic solvent capable of dissolving a wide range of organic molecules.[3] |
| Ethanol | Soluble | A polar protic solvent that can solvate both the PEG and alkyl portions of the molecule. |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent that will readily dissolve the lipophilic C9 chain. |
Stability Considerations for this compound Derivatives
The stability of the this compound linker is crucial for ensuring the integrity of the PROTAC molecule from synthesis to its final biological application. Degradation of the linker can lead to loss of activity and the generation of unwanted byproducts. The primary points of potential instability are the thiol group and the ether linkages within the PEG chain.
Thiol Group Stability
The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds. This process is highly dependent on the pH, temperature, and the presence of oxidizing agents.
-
pH Dependence: The rate of thiol oxidation generally increases with pH.[4] At higher pH values, the thiol group is more readily deprotonated to the thiolate anion, which is more susceptible to oxidation. For storage, maintaining a slightly acidic pH (e.g., pH 4.5-5.5) can significantly improve the stability of the free thiol.[4]
-
Temperature: As with most chemical reactions, the rate of thiol oxidation increases with temperature. Therefore, storage at low temperatures (-20°C or -80°C) is recommended to minimize degradation.[4]
-
Oxidative Stress: Exposure to atmospheric oxygen and other oxidizing species can promote disulfide formation. It is advisable to handle this compound solutions under an inert atmosphere (e.g., argon or nitrogen) when possible.
Table 2: Factors Influencing Thiol Group Stability
| Factor | Condition Promoting Instability | Recommended Practice for Stability |
| pH | High pH (> 7) | Store solutions at slightly acidic pH (4.5-5.5). |
| Temperature | Elevated temperatures | Store as a solid or in solution at ≤ -20°C.[4] |
| Oxygen | Presence of atmospheric oxygen | Handle solutions under an inert atmosphere. |
| Metal Ions | Presence of transition metal ions (e.g., Cu²⁺, Fe³⁺) | Use metal-chelating agents (e.g., EDTA) in buffers if necessary. |
PEG Chain Stability
The poly(ethylene glycol) chain is generally considered stable under physiological conditions. However, the ether linkages can be susceptible to cleavage under harsh acidic or basic conditions, and in the presence of strong oxidizing agents. For most biological applications, the stability of the PEG4 moiety is not a primary concern.
Experimental Protocols
The following section provides detailed methodologies for assessing the solubility and stability of this compound derivatives.
Protocol for Determining Thermodynamic Solubility
This protocol outlines a method for determining the equilibrium solubility of a this compound derivative in a given solvent.
Materials:
-
This compound derivative (solid)
-
Selected solvents (e.g., water, PBS, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound derivative (e.g., 1-5 mg) into a clean vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet any undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Dilute the supernatant with a suitable mobile phase and analyze by HPLC.
-
Quantification: Determine the concentration of the this compound derivative in the supernatant by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).
Protocol for Assessing Stability in Solution (Thiol Oxidation)
This protocol describes a method to evaluate the stability of the thiol group in a this compound derivative over time in a specific buffer.
Materials:
-
This compound derivative
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound derivative in the buffer of interest at a known concentration (e.g., 1 mM).
-
Incubation: Aliquot the solution into several vials and incubate them at a specific temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.
-
Ellman's Assay:
-
To a cuvette, add a known volume of the incubated sample.
-
Add a solution of Ellman's Reagent.
-
Allow the reaction to proceed for a few minutes.
-
Measure the absorbance at 412 nm.
-
-
Quantification: The concentration of free thiol groups is determined by the absorbance, using a standard curve prepared with a known thiol-containing compound (e.g., cysteine or glutathione).
-
Data Analysis: Plot the percentage of remaining free thiol as a function of time to determine the stability profile and calculate the half-life of the thiol group under the tested conditions.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and pathways.
Caption: Workflow for determining the thermodynamic solubility of this compound derivatives.
Caption: Primary oxidative degradation pathway for the thiol group in this compound derivatives.
Conclusion
References
The Core Principles of Thiol-C9-PEG4 in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide delves into the core principles of utilizing Thiol-C9-PEG4, a specific polyethylene glycol (PEG)-based linker, in the development of novel PROTACs. We will explore its structural advantages, the strategic rationale for its implementation, detailed hypothetical experimental protocols for its use in synthesis and evaluation, and the visualization of key concepts in PROTAC development.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI, marking it for degradation by the 26S proteasome.[1][2] The linker component of a PROTAC is not merely a spacer but plays a pivotal role in several key aspects of the PROTAC's function:
-
Ternary Complex Formation: The length, flexibility, and chemical composition of the linker are critical determinants in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4]
-
Physicochemical Properties: The linker significantly influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[4][5]
-
Pharmacokinetics and Pharmacodynamics: The linker's properties can impact the overall exposure, distribution, and degradation efficiency of the PROTAC in vivo.
This compound: A Detailed Profile
This compound is a bifunctional linker characterized by a thiol (-SH) group at one terminus and a tetraethylene glycol (PEG4) chain connected to a nine-carbon alkyl (C9) spacer.
Chemical Structure:
Caption: Logical workflow for PROTAC development.
Conclusion
The this compound linker represents a valuable tool in the armamentarium of the medicinal chemist developing novel PROTACs. Its combination of a flexible and hydrophilic PEG chain with a long alkyl spacer provides favorable physicochemical properties and the potential for optimal ternary complex formation. The terminal thiol group offers a unique reactive handle for various conjugation strategies, including the development of covalent degraders. While the successful implementation of any linker is ultimately dependent on the specific target and E3 ligase pairing, the principles outlined in this guide provide a robust framework for the rational design and evaluation of PROTACs incorporating the this compound linker.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to Thiol-C9-PEG4 for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Thiol-C9-PEG4, a versatile heterobifunctional linker, and its applications in the functionalization of surfaces. We will delve into its chemical properties, methods for creating self-assembled monolayers (SAMs), and its utility in the development of advanced biomaterials, biosensors, and platforms for cellular studies.
Introduction to this compound
This compound is a chemical linker characterized by a thiol group (-SH) at one terminus, a nine-carbon alkyl chain (C9), and a tetraethylene glycol (PEG4) spacer. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, enabling the formation of stable, ordered self-assembled monolayers (SAMs)[1]. The PEG4 moiety imparts hydrophilicity and provides a flexible spacer arm, which is crucial for reducing non-specific protein adsorption and for presenting terminal functional groups in an accessible manner[2][3].
The versatility of this compound lies in the functional group at the terminus of the PEG chain. Common variants include:
-
This compound-Acid: Features a terminal carboxylic acid group (-COOH). This group can be activated, typically using EDC/NHS chemistry, to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules[4][5][6].
-
This compound-Alcohol: Possesses a terminal hydroxyl group (-OH). While less reactive than a carboxylic acid, the hydroxyl group can be further modified or used in specific conjugation chemistries[7][8].
-
This compound (Methyl Ether Terminated): In this variant, the PEG chain is capped with a methyl group, rendering the terminus inert. It is often used as a component in mixed SAMs to control the density of active functional groups and to further reduce non-specific binding.
The general chemical structure of a this compound variant is depicted below:
HS-(CH₂)₉-(OCH₂CH₂)₄-X
Where 'X' represents the terminal functional group (e.g., -COOH, -OH).
Quantitative Data on Thiol-PEG Self-Assembled Monolayers
The formation of a well-ordered and densely packed SAM is critical for the performance of the functionalized surface. The properties of these monolayers, such as packing density and layer thickness, are influenced by factors like the length of the alkyl chain and the PEG spacer. Below is a summary of typical quantitative data for thiol-PEG SAMs on gold surfaces.
| Parameter | Typical Value(s) | Influencing Factors | Reference(s) |
| Packing Density | 2.2 - 6.3 molecules/nm² | PEG chain length (inversely proportional), alkyl chain length, terminal group | [9][10] |
| Monolayer Thickness | Varies with chain length | Alkyl chain length, PEG chain length, molecular orientation | [11] |
| Stability in Air | Degradation observed in < 2 weeks for PEG-thiol SAMs | Oxidation of the thiol-gold bond | |
| Stability in Biological Media | Desorption can occur over days to weeks | Buffer composition, presence of competing thiols, temperature |
Experimental Protocols
Formation of a this compound Self-Assembled Monolayer on a Gold Surface
This protocol describes the fundamental steps for creating a SAM of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound-Acid (or other variant)
-
Anhydrous Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Clean, sealable glass or polypropylene containers
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1-10 mM solution of the this compound linker in anhydrous ethanol.
-
-
SAM Formation:
-
Place the cleaned, dry gold substrate in a clean container.
-
Immerse the substrate in the thiol solution.
-
Seal the container to minimize exposure to air and contaminants. For optimal results, purge the headspace with nitrogen.
-
Allow the self-assembly to proceed for 12-18 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution using clean tweezers.
-
Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen.
-
The substrate is now ready for characterization or further functionalization.
-
Immobilization of a Protein onto a this compound-Acid Functionalized Surface
This protocol details the covalent attachment of a protein to a surface functionalized with this compound-Acid.
Materials:
-
This compound-Acid functionalized gold substrate
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
MES Buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Protein solution in PBS
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a solution of EDC and NHS in MES buffer (e.g., 400 mM EDC and 100 mM NHS).
-
Immerse the this compound-Acid functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.
-
Rinse the substrate with MES buffer and then PBS to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution (typically 0.1-1 mg/mL in PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Washing:
-
Remove the substrate from the protein solution.
-
Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any unreacted NHS esters.
-
Rinse the substrate thoroughly with PBS to remove non-covalently bound protein.
-
Dry under a gentle stream of nitrogen.
-
Cell Adhesion Assay on an RGD-Functionalized Surface
This protocol outlines a basic cell adhesion experiment using a surface functionalized with an RGD-containing peptide.
Materials:
-
This compound-Acid functionalized and protein-immobilized (with RGD peptide) substrate
-
Control substrates (e.g., a surface with an inert SAM)
-
Cell culture medium
-
Cell suspension of interest (e.g., fibroblasts)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining agent (e.g., DAPI for nuclei)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place the RGD-functionalized and control substrates in a sterile multi-well plate.
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a defined period (e.g., 1-4 hours) to allow for cell attachment and spreading.
-
-
Washing:
-
Gently wash the substrates with warm PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells with the fixative solution for 15 minutes at room temperature.
-
Rinse with PBS.
-
Permeabilize the cells if necessary for intracellular staining.
-
Stain the cells as desired (e.g., with DAPI for nuclei and phalloidin for actin filaments).
-
-
Imaging and Analysis:
-
Image the substrates using a fluorescence microscope.
-
Quantify cell adhesion by counting the number of adherent cells per unit area on the different surfaces. Analyze cell spreading and morphology.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.
References
- 1. agilent.com [agilent.com]
- 2. confluore.com [confluore.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Thiol-PEG4-Alcohol, 90952-27-5 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only. A specific Safety Data Sheet (SDS) for Thiol-C9-PEG4 was not available at the time of writing. The information herein is compiled from publicly available data for this compound, its derivatives, and analogous PEG-thiol compounds. It is essential to conduct a thorough risk assessment and consult with your institution's safety officer before handling this chemical.
Introduction
This compound is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its structure, featuring a terminal thiol group and a tetraethylene glycol spacer with a nonyl chain, allows for the covalent attachment to various substrates while imparting hydrophilicity. This guide provides a comprehensive overview of the available safety data and best practices for handling this compound in a laboratory setting, with a focus on ensuring the safety of research personnel.
Chemical Identification
A clear identification of the substance is the first step in any safety protocol. The following table summarizes the key identifiers for this compound and its commonly used carboxylic acid derivative.
| Property | This compound | This compound-acid |
| Chemical Name | 1-(11-mercaptoundecyloxy)-2,5,8,11-tetraoxadodecane | 1-(11-mercaptoundecyloxy)-3,6,9,12-tetraoxapentadecan-15-oic acid |
| Synonyms | HS-C9-PEG4 | HS-C9-PEG4-COOH |
| CAS Number | 130727-41-2 | 749247-06-1[1] |
| Molecular Formula | C17H36O4S | C11H22O6S[1] |
| Molecular Weight | 336.53 g/mol | 282.4 g/mol [1] |
Hazard Identification and Precautionary Measures
Based on the safety data sheets of similar PEG-thiol compounds, this compound is not classified as a hazardous substance. However, as with any chemical, potential hazards exist, and appropriate precautions must be taken.
Potential Health Effects
While specific toxicological data for this compound is not available, related compounds may cause:
-
Eye Irritation: Direct contact may cause mild to moderate eye irritation.
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.
General Handling Precautions
A systematic approach to handling ensures minimal exposure and a safe laboratory environment.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.[2]
| PPE Category | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[2][3] |
| Respiratory Protection | Not generally required if handled in a fume hood. If aerosols or dusts are generated, use a NIOSH-approved respirator.[3] |
First Aid Measures
In case of accidental exposure, follow these first aid procedures.[4]
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C for long-term storage.[1][5] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[6] |
| Light Sensitivity | Protect from light. |
| Moisture | Store in a desiccated environment. |
| Incompatibilities | Avoid strong oxidizing agents. |
Experimental Protocols
The following are generalized protocols for common procedures involving thiol-containing compounds. These should be adapted based on specific experimental needs and a thorough risk assessment.
Preparation of a Stock Solution
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: If possible, open and handle the compound under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen).
-
Dissolution: Dissolve the desired amount of this compound in an appropriate anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.[6]
General Procedure for Conjugation to a Maleimide-Activated Protein
Caption: A schematic of a typical experimental workflow for conjugating this compound to a maleimide-activated protein.
-
Buffer Preparation: Prepare a reaction buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline with EDTA to chelate trace metals that can catalyze thiol oxidation).
-
Protein Preparation: Dissolve the maleimide-activated protein in the reaction buffer.
-
Reaction Initiation: Add the this compound stock solution to the protein solution. A molar excess of the thiol linker is typically used.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol (e.g., L-cysteine or 2-mercaptoethanol).
-
Purification: Remove the unreacted this compound and other small molecules by size exclusion chromatography, dialysis, or tangential flow filtration.
Disposal Considerations
All waste containing this compound should be handled as chemical waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
References
Spectroscopic Characterization of Thiol-C9-PEG4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the bifunctional linker molecule, Thiol-C9-PEG4. This molecule is of significant interest in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where precise structural verification is paramount. This document outlines the expected outcomes from key spectroscopic techniques, presents detailed experimental protocols, and includes workflow diagrams to illustrate the characterization process.
Introduction to this compound
This compound is a hetero-bifunctional linker composed of a thiol (-SH) group, a nine-carbon alkyl chain (C9), and a tetra-ethylene glycol (PEG4) moiety. The thiol group offers a reactive handle for conjugation to various molecular entities, often through thiol-ene "click" chemistry or by reaction with maleimides. The C9 alkyl chain provides a hydrophobic spacer, while the hydrophilic PEG4 unit enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate. Accurate and thorough spectroscopic characterization is essential to confirm the identity, purity, and stability of this linker before its use in complex drug conjugates.
Spectroscopic Characterization Workflow
The structural elucidation of this compound relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecular structure. The general workflow for characterization is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the alkyl, PEG, and thiol moieties.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the C9 alkyl chain, the PEG4 linker, and the thiol group.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃-(CH₂)₇- | ~0.88 | Triplet | 3H |
| -(CH₂)₇-CH₂-S- | ~1.25-1.40 | Multiplet | 12H |
| -CH₂-CH₂-S- | ~1.55-1.65 | Multiplet | 2H |
| -CH₂-S- | ~2.52 | Quartet | 2H |
| -SH | ~1.3-1.6 | Triplet | 1H |
| -O-CH₂-CH₂-O- (PEG) | ~3.64 | Multiplet | 16H |
Predicted ¹³C NMR Data
The carbon NMR spectrum will complement the ¹H NMR data, showing characteristic signals for the carbons in the different regions of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C H₃-(CH₂)₇- | ~14.1 |
| -(C H₂)₇-CH₂-S- | ~22.7 - 31.9 |
| -C H₂-CH₂-S- | ~28.5 |
| -C H₂-S- | ~24.7 |
| -O-C H₂-C H₂-O- (PEG) | ~70.5 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Process the data with appropriate phasing and baseline correction. Integrate the signals and determine their multiplicities.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 353.24 |
| [M+Na]⁺ | 375.22 |
M represents the this compound molecule (C₁₇H₃₆O₄S)
Experimental Protocol for Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation : Use an ESI mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 100-1000).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to achieve good signal intensity and minimize fragmentation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| S-H stretch | 2550-2600 | Weak |
| C-H stretch (alkyl) | 2850-2960 | Strong |
| C-O stretch (ether) | 1080-1150 | Strong |
| C-S stretch | 600-700 | Weak |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation :
-
Neat Liquid : If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
ATR : A small drop of the sample can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method for liquid samples.
-
-
Instrumentation : Use a standard FTIR spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty salt plates or the clean ATR crystal.
-
Place the sample and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Acquire the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Simple alkyl thiols do not have strong chromophores and are expected to have weak absorbance in the UV region. This technique is primarily useful for confirming the absence of UV-active impurities.
Expected UV-Vis Data
Alkyl thiols typically exhibit a weak absorption band around 200-220 nm due to the n → σ* transition of the C-S bond. The absence of significant absorbance at higher wavelengths (e.g., >250 nm) can be an indicator of sample purity.
| Transition | λ_max (nm) | Molar Absorptivity (ε) |
| n → σ* (C-S) | ~200-220 | Low |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
The concentration should be chosen such that the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Record the baseline with the blank cuvette in the sample and reference beams.
-
Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 190-400 nm).
-
Logical Relationship of Spectroscopic Data
The data from each spectroscopic technique should be correlated to build a confident structural assignment of this compound.
By systematically applying these spectroscopic methods and carefully interpreting the resulting data, researchers and drug development professionals can ensure the structural integrity and purity of this compound, a critical step in the development of novel therapeutics.
Methodological & Application
Application Notes and Protocols for Thiol-C9-PEG4 Self-Assembled Monolayers on Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Thiol-C9-PEG4 for creating self-assembled monolayers (SAMs) on gold surfaces. This technology is pivotal for the development of biosensors, targeted drug delivery systems, and advanced cell culture platforms. The following sections detail the properties of these SAMs, provide quantitative data for surface characteristics, and offer detailed protocols for their formation, characterization, and functionalization.
Introduction to this compound SAMs
This compound is a molecule designed for creating well-defined and bio-inert surfaces. It comprises three key components:
-
Thiol Group (-SH): This sulfur-containing functional group exhibits a strong affinity for gold, forming a stable gold-thiolate bond that anchors the molecule to the surface.
-
C9 Alkyl Chain (-C9H18-): This nine-carbon chain contributes to the formation of a densely packed and ordered monolayer through van der Waals interactions between adjacent molecules.
-
Tetra(ethylene glycol) (PEG4) Unit (-(OCH2CH2)4-OH): The PEGylated portion of the molecule extends outwards from the surface. The hydrophilic and flexible nature of the PEG chains creates a hydrated layer that effectively resists the non-specific adsorption of proteins and cells.
The primary application of this compound SAMs is to serve as a robust platform for the subsequent attachment of bioactive molecules, such as antibodies, peptides, or nucleic acids, for specific biological interactions.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound and similar PEGylated thiol SAMs on gold surfaces. These values are representative and can vary based on the specific experimental conditions.
| Parameter | Typical Value Range | Characterization Technique(s) |
| SAM Thickness | 3 - 5 nm | Ellipsometry, AFM |
| Water Contact Angle | 30° - 50° | Contact Angle Goniometry |
| Surface Coverage Density | 4 - 6 molecules/nm² | XPS, ICP-MS |
Table 1: Physical and Chemical Properties of this compound SAMs on Gold.
| Protein | Adsorption on Bare Gold | Adsorption on this compound SAM |
| Bovine Serum Albumin (BSA) | High | < 5 ng/cm² |
| Fibrinogen | High | < 5 ng/cm² |
| Lysozyme | High | < 5 ng/cm² |
Table 2: Protein Adsorption Resistance of this compound SAMs.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold
This protocol details the steps for creating a high-quality this compound SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Place the clean, dry gold substrate in a glass vial.
-
Submerge the substrate in the this compound solution.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution using tweezers.
-
Rinse the substrate thoroughly with copious amounts of ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Store the modified substrate in a clean, dry environment.
-
Protocol 2: Characterization of this compound SAMs
This protocol outlines the key techniques for verifying the quality and properties of the formed SAM.
1. Contact Angle Goniometry:
-
Purpose: To assess the hydrophilicity of the surface. A successful PEGylated SAM will be significantly more hydrophilic than a bare gold surface.
-
Procedure:
-
Place a small droplet (1-5 µL) of DI water on the SAM-coated surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Take measurements at multiple points on the surface to ensure uniformity.
-
2. Ellipsometry:
-
Purpose: To measure the thickness of the SAM.
-
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.
-
After SAM formation, measure the ellipsometric parameters of the coated substrate.
-
Model the system as a layered structure (e.g., silicon/gold/SAM) and fit the data to determine the thickness of the SAM layer. A refractive index of ~1.45 is typically assumed for the organic layer.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the surface, confirming the presence of the thiol SAM.
-
Procedure:
-
Acquire a survey spectrum to identify the elements present on the surface (Au, S, C, O).
-
Acquire high-resolution spectra of the S 2p, C 1s, and O 1s regions.
-
The S 2p spectrum should show a peak around 162 eV, characteristic of a gold-thiolate bond. The C 1s and O 1s spectra will confirm the presence of the alkyl chain and PEG units, respectively.
-
4. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface topography and homogeneity of the SAM.
-
Procedure:
-
Operate the AFM in tapping mode to minimize damage to the soft organic layer.
-
Scan a representative area of the SAM-coated surface.
-
A high-quality SAM should exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness.
-
5. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To evaluate the insulating properties and integrity of the SAM.
-
Procedure:
-
Use the SAM-coated gold as the working electrode in a three-electrode electrochemical cell with a suitable redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in the electrolyte.
-
Apply a small AC potential over a range of frequencies and measure the impedance.
-
A well-formed, defect-free SAM will exhibit a large charge-transfer resistance (Rct) compared to a bare gold electrode, indicating that the monolayer is effectively blocking the access of the redox probe to the gold surface.
-
Visualizations
Experimental Workflow for Biosensor Fabrication
Caption: Workflow for fabricating a biosensor using this compound SAMs.
Logical Relationship of SAM Components
Caption: Functional components of this compound and their roles in SAM formation.
Signaling Pathway Modulation via Functionalized SAMs
Caption: Modulation of cell signaling via ligand-functionalized SAMs.
Application Notes and Protocols for Thiol-C9-PEG4 as a Hydrogel Crosslinker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Thiol-C9-PEG4 as a crosslinker in the formation of hydrogels for various research and drug development applications. The protocols detailed below are based on established thiol-based crosslinking chemistries and can be adapted for specific experimental needs.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring a terminal thiol (-SH) group, a nine-carbon (C9) spacer, and a tetra-ethylene glycol (PEG4) chain. The thiol group's high reactivity allows for efficient crosslinking with various polymers through mechanisms like Michael addition or thiol-ene reactions, forming stable hydrogel networks.[1][2][3] The PEG4 moiety enhances hydrophilicity and biocompatibility, while the C9 spacer provides flexibility and can influence the physical properties of the resulting hydrogel. Hydrogels crosslinked with thiol-containing molecules are valuable for applications in tissue engineering, regenerative medicine, and controlled drug delivery due to their tunable properties and compatibility with biological systems.[1][2][3][4]
Crosslinking Chemistries
This compound can be used to form hydrogels via several "click" chemistry reactions, which are highly efficient and occur under mild, biocompatible conditions.[1][2] The two primary methods detailed here are Michael addition and photo-initiated thiol-ene reactions.
Michael Addition (Thiol-Acrylate Reaction)
This reaction involves the conjugate addition of the thiol group of this compound to an electron-deficient double bond, such as an acrylate or vinyl sulfone group, on a polymer backbone (e.g., PEG-diacrylate, PEGDA).[5][6] This process is typically base-catalyzed and proceeds readily at physiological pH.[3]
Thiol-Ene Photopolymerization
In this method, a radical-mediated reaction occurs between the thiol group of this compound and a polymer functionalized with 'ene' groups, such as norbornene (e.g., PEG-norbornene).[7][8] The reaction is initiated by a photoinitiator upon exposure to UV or visible light, allowing for precise spatial and temporal control over hydrogel formation.[7][9]
Experimental Protocols
The following are generalized protocols for forming hydrogels using this compound. Researchers should optimize the concentrations and ratios of components to achieve the desired hydrogel properties.
Protocol 1: Hydrogel Formation via Michael Addition
This protocol describes the formation of a hydrogel by reacting this compound with a multi-arm PEG-acrylate.
Materials:
-
Multi-arm PEG-acrylate (e.g., 4-arm PEG-Acrylate)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triethanolamine (TEOA) solution (optional, as a catalyst)
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the multi-arm PEG-acrylate in PBS to the desired concentration (e.g., 10% w/v).
-
Dissolve this compound in PBS to achieve the desired stoichiometric ratio of thiol to acrylate groups (e.g., 1:1).
-
-
Initiate Crosslinking:
-
In a sterile tube, combine the PEG-acrylate solution and the this compound solution.
-
Mix thoroughly by gentle pipetting or vortexing.
-
If using a catalyst, add a small amount of TEOA solution to accelerate gelation.
-
-
Gel Casting:
-
Quickly transfer the mixed solution into a mold of the desired shape and size (e.g., a petri dish, a custom-made PDMS mold).
-
-
Gelation:
-
Allow the solution to incubate at room temperature or 37°C until gelation is complete. Gelation time will vary depending on the concentrations and pH.
-
-
Hydration and Equilibration:
-
Once the hydrogel is formed, gently swell it in PBS or cell culture medium to remove any unreacted components and to reach equilibrium swelling.
-
Protocol 2: Hydrogel Formation via Thiol-Ene Photopolymerization
This protocol details the formation of a hydrogel by the photo-initiated reaction between this compound and a multi-arm PEG-norbornene.
Materials:
-
Multi-arm PEG-norbornene (e.g., 4-arm PEG-Norbornene)
-
This compound
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV or visible light source (365-405 nm)
Procedure:
-
Prepare Precursor Solution:
-
In a light-protected tube, dissolve the multi-arm PEG-norbornene and this compound in PBS at the desired concentrations and stoichiometric ratio (e.g., 1:1 thiol to ene).
-
Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05% w/v).
-
-
Initiate Crosslinking:
-
Mix the solution thoroughly.
-
-
Gel Casting:
-
Pipette the precursor solution into a mold.
-
-
Photopolymerization:
-
Hydration and Equilibration:
-
After polymerization, swell the hydrogel in PBS or cell culture medium.
-
Characterization of Hydrogels
The physical and mechanical properties of the resulting hydrogels are critical for their intended application and can be tuned by altering the formulation.
Quantitative Data on PEG-Thiol Hydrogels
The following table summarizes representative data from the literature for PEG-based hydrogels formed through thiol-ene crosslinking. Note that these values are examples, and the specific properties of a this compound hydrogel will depend on the precise formulation and crosslinking conditions.
| Hydrogel Composition | Crosslinking Chemistry | Compressive Modulus (kPa) | Swelling Ratio (Q) | Reference |
| 10 wt% 8-arm PEG-norbornene + PEG-dithiol (0.5:1 thiol:ene) | Thiol-ene photopolymerization | ~10-20 | ~20-25 | [10][11] |
| 20 wt% 8-arm PEG-norbornene + PEG-dithiol (0.5:1 thiol:ene) | Thiol-ene photopolymerization | ~80-100 | ~10-15 | [10][11] |
| 10 wt% 4-arm PEG-norbornene + DTT (1:1 thiol:ene) | Thiol-ene photopolymerization | ~1 | ~28.5 | [8] |
| 10 wt% PEGDA + DTT/CGGYC peptide | Thiol-acrylate | Varies with NVP concentration | Not specified | [9] |
Note: The swelling ratio (Q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel. A lower swelling ratio generally corresponds to a higher crosslinking density and a stiffer hydrogel.[10][12]
Visualizations
Experimental Workflow for Hydrogel Formation
Caption: Experimental workflows for hydrogel formation using this compound.
Conceptual Diagram of a Crosslinked Hydrogel Network
Caption: Conceptual representation of a hydrogel network.
Applications in Drug Development
Hydrogels formed with this compound are well-suited for various drug development applications:
-
Controlled Drug Release: The porous structure of the hydrogel allows for the encapsulation and sustained release of therapeutic agents.[4] The release rate can be tuned by modifying the crosslinking density.
-
3D Cell Culture: The biocompatible nature of PEG-based hydrogels provides a scaffold for three-dimensional cell culture, mimicking the native extracellular matrix.[7] This is valuable for studying cell behavior and for in vitro drug screening.
-
Tissue Engineering: These hydrogels can be used as scaffolds to support tissue regeneration and repair.[2] They can be functionalized with bioactive molecules to promote cell adhesion and growth.
Safety and Handling
-
This compound and its precursors should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
When using photopolymerization, ensure proper shielding from the UV or high-intensity visible light source.
-
Store all reagents according to the manufacturer's instructions, typically in a cool, dark, and dry place.
By following these guidelines and protocols, researchers can effectively utilize this compound to create customized hydrogels for a wide range of scientific and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing visible light cured thiol-acrylate hydrogels for studying the HIPPO pathway activation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced mechanical properties of photo-clickable thiol-ene PEG hydrogels through repeated photopolymerization of in-swollen macromer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-C9-PEG4 in Peptide Modification and Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-C9-PEG4 is a heterobifunctional linker that plays a crucial role in modern bioconjugation, particularly in the fields of proteomics, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal thiol (-SH) group, a nine-carbon aliphatic chain (C9), and a tetraethylene glycol (PEG4) spacer. The thiol group provides a reactive handle for covalent modification of peptides and proteins, typically at cysteine residues or other engineered thiol-containing sites. The PEG4 moiety enhances solubility and reduces steric hindrance, while the C9 chain provides a defined spatial separation between the conjugated molecules.
These application notes provide a comprehensive overview of the use of this compound in peptide modification and labeling, including detailed experimental protocols, quantitative data, and visualizations to guide researchers in their experimental design.
Key Applications
-
PROTACs Synthesis: this compound is frequently employed as a component of the linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC molecule. The thiol group can be used to conjugate one of the ligands, contributing to the overall length and flexibility of the linker, which is critical for inducing efficient ubiquitination and subsequent degradation of the target protein.
-
Peptide Labeling: The thiol group allows for the site-specific attachment of various labels to peptides, including fluorescent dyes, biotin, or radioactive isotopes, enabling their use in a wide range of biological assays.
-
Drug Delivery: By linking a peptide-based targeting moiety to a therapeutic agent, this compound can be used to create targeted drug delivery systems that enhance the therapeutic index of the drug by concentrating it at the site of action.[1]
-
Surface Modification: The thiol group can be used to immobilize peptides onto gold surfaces or nanoparticles for applications in biosensors and diagnostics.
Chemical Properties and Reactivity
The key reactive group in this compound is the terminal thiol. This nucleophilic group readily participates in several conjugation reactions, with the most common being:
-
Thiol-Maleimide Michael Addition: This is a highly efficient and specific reaction that forms a stable thioether bond. It is the most widely used method for conjugating thiol-containing molecules to peptides and proteins that have been functionalized with a maleimide group. The reaction proceeds optimally at a pH range of 6.5-7.5.[2][3]
-
Thiol-Haloacetyl Reaction: The thiol group can react with haloacetyl groups (e.g., iodoacetamide, bromoacetamide) via nucleophilic substitution to form a stable thioether linkage.
Experimental Protocols
Protocol 1: General Procedure for Peptide Conjugation using a Maleimide-Activated Partner
This protocol describes the conjugation of a this compound linker to a peptide containing a maleimide group. A similar protocol can be followed for conjugating a this compound-functionalized payload to a cysteine-containing peptide.
Materials:
-
Peptide with a maleimide group
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reducing agent (optional, for reducing disulfide bonds in the peptide): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine
-
Purification system: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase)
-
Analytical instruments: Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation:
-
Dissolve the maleimide-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has intramolecular disulfide bonds that need to be reduced to expose a free thiol for other applications, treat with a 10-20 fold molar excess of TCEP for 1 hour at room temperature. TCEP is a non-thiol-based reducing agent and does not need to be removed before the conjugation reaction.
-
-
This compound Preparation:
-
Dissolve this compound in the conjugation buffer immediately before use to minimize oxidation.
-
-
Conjugation Reaction:
-
Add a 1.2 to 1.5-fold molar excess of this compound to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed overnight at 4°C.
-
Monitor the reaction progress by analytical RP-HPLC to observe the formation of the product peak and the disappearance of the starting material peaks.
-
-
Quenching the Reaction:
-
(Optional) Add a 10-fold molar excess of the quenching solution to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the reaction mixture by preparative RP-HPLC using a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to elute the conjugate.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the conjugate by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the purified conjugate and store it at -20°C or -80°C.
-
Protocol 2: Purification of the PEGylated Peptide by HPLC
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector and a fraction collector is required.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for purifying PEGylated peptides. A C18 or C4 column is typically used. The choice depends on the hydrophobicity of the peptide and the PEGylated conjugate.[]
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate the PEGylated peptide from unreacted peptide and smaller molecules based on size.
Mobile Phases for RP-HPLC:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
A linear gradient from a low percentage of B to a high percentage of B is typically used to elute the components. The exact gradient will need to be optimized for each specific conjugate.
General RP-HPLC Purification Protocol:
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal volume of the starting mobile phase and inject it onto the column.
-
Elution: Apply a linear gradient of mobile phase B to elute the components. The PEGylated peptide will typically elute later than the unmodified peptide due to the increased hydrophobicity of the PEG and C9 chain.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure conjugate.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Quantitative Data
The efficiency of the conjugation reaction and the stability of the resulting conjugate are critical parameters. The following tables provide representative data based on typical thiol-maleimide conjugation reactions.
Table 1: Representative Thiol-Maleimide Conjugation Efficiency
| Parameter | Value | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal range for selective thiol reactivity.[2][3] |
| Molar Ratio (Thiol:Maleimide) | 1.2 : 1 | A slight excess of the thiol component is often used. |
| Reaction Time | 2 - 4 hours | At room temperature. |
| Typical Conjugation Yield | > 90% | Can be influenced by peptide sequence and steric hindrance. |
Table 2: Stability of Thioether Bond in Different Conditions
| Condition | Half-life (t½) | Mechanism of Degradation |
| Physiological Buffer (pH 7.4) | > 100 hours | Generally stable, but can undergo slow hydrolysis of the succinimide ring.[5] |
| Human Plasma (37°C) | 24 - 72 hours | Susceptible to retro-Michael addition and exchange with plasma thiols (e.g., albumin).[5][6] |
| Reducing Environment (e.g., high GSH) | Variable | Can undergo thiol exchange, leading to cleavage of the linker.[6] |
Visualizations
Experimental Workflow
Caption: Workflow for peptide conjugation with this compound.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a versatile and valuable tool for peptide modification and labeling. Its defined length, flexibility, and specific reactivity make it suitable for a wide range of applications, from fundamental research to the development of next-generation therapeutics. By understanding the principles of thiol-based conjugation and following optimized protocols for reaction, purification, and characterization, researchers can effectively utilize this linker to advance their scientific goals. The stability of the resulting thioether bond should be carefully considered, especially for in vivo applications, and may necessitate the exploration of alternative, more stable linker chemistries in certain contexts.
References
Troubleshooting & Optimization
Preventing aggregation of nanoparticles during Thiol-C9-PEG4 functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the functionalization of nanoparticles with Thiol-C9-PEG4, focusing on the prevention of aggregation.
Troubleshooting Guide: Preventing Nanoparticle Aggregation
Q1: My nanoparticles are aggregating immediately after adding the this compound. What are the likely causes and how can I fix this?
Immediate aggregation upon the addition of the PEG reagent is often due to incorrect pH or high ionic strength of the reaction buffer.
Immediate Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your nanoparticle suspension is optimal for both nanoparticle stability and the thiol-gold interaction before adding the this compound. For gold nanoparticles, a pH of around 8 can optimize cysteine binding and stability.[1] For nanoparticles stabilized by surface charge, a pH that neutralizes this charge can lead to aggregation.[2][3]
-
Ionic Strength: High salt concentrations can shield the surface charge of nanoparticles, reducing electrostatic repulsion and leading to aggregation.[4][5] If possible, perform the initial functionalization step in a low ionic strength buffer or even in DI water, followed by a gradual increase in salt concentration if required for subsequent steps.[6]
-
Reagent Addition: Adding the this compound solution too quickly can create localized high concentrations, inducing aggregation. The best approach is to add the PEG solution dropwise while gently stirring the nanoparticle suspension.[3]
Q2: I'm observing aggregation after the functionalization reaction and during purification. What could be wrong?
Delayed aggregation can be a result of incomplete functionalization, inappropriate purification methods, or suboptimal storage conditions.
Post-Reaction Troubleshooting Steps:
-
Incomplete PEGylation: Insufficient surface coverage by the PEG chains can leave exposed nanoparticle surfaces that are prone to aggregation.[2] To address this, you can try to:
-
Purification-Induced Aggregation: Centrifugation at high speeds can sometimes cause irreversible aggregation. If you suspect this is the issue, consider alternative purification methods such as dialysis or size exclusion chromatography.[2][7]
-
Inappropriate Storage Buffer: The final buffer for your PEGylated nanoparticles is crucial for long-term stability. Resuspend the purified nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. A buffer with a low ionic strength is generally preferable.[2]
Frequently Asked Questions (FAQs)
Q3: What is the optimal pH for this compound functionalization?
The optimal pH depends on the type of nanoparticle. For the thiol-gold bond formation, a slightly basic pH (around 8) has been shown to be effective for peptide attachment via cysteine residues.[1] However, the primary consideration should be the pH at which your specific nanoparticles exhibit maximum colloidal stability. It is recommended to determine the zeta potential of your nanoparticles at various pH values to identify the range of highest stability.
Q4: How does the ionic strength of the buffer affect the functionalization process?
High ionic strength buffers (e.g., PBS) can lead to the aggregation of nanoparticles, especially those that rely on electrostatic repulsion for stability.[2] The ions in the buffer can screen the surface charges, reducing the repulsive forces between nanoparticles and allowing attractive van der Waals forces to dominate, which causes aggregation.[4] Whenever possible, use low-ionic-strength buffers, especially during the initial stages of PEGylation.
Q5: What is the recommended molar ratio of this compound to nanoparticles?
A common starting point is a 10 to 50-fold molar excess of the thiol-PEG reagent relative to the nanoparticles.[2] However, the optimal ratio can vary depending on the nanoparticle size, concentration, and the specific surface chemistry. It may be necessary to perform a titration experiment to determine the ideal ratio for your system.
Q6: How can I confirm that the functionalization was successful and that my nanoparticles are not aggregated?
Several characterization techniques can be used:
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles. Successful PEGylation should result in an increase in the hydrodynamic diameter. A high Polydispersity Index (PDI > 0.5) from DLS results can indicate a broad size distribution or the presence of aggregates.[7]
-
UV-Vis Spectroscopy: For plasmonic nanoparticles like gold, a shift in the surface plasmon resonance (λmax) peak can indicate successful functionalization. Aggregation typically leads to a broadening or the appearance of a secondary peak at longer wavelengths.[4][8]
-
Zeta Potential Measurement: Successful PEGylation often leads to a change in the zeta potential of the nanoparticles, typically moving towards a more neutral value.[7]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to confirm their size, shape, and aggregation state.
Quantitative Data Summary
Table 1: Recommended Starting Parameters for this compound Functionalization
| Parameter | Recommended Value/Range | Rationale |
| pH | 7.0 - 8.0 (for AuNPs) | Optimizes thiol-gold binding while maintaining stability.[1] |
| Ionic Strength | Low (e.g., DI water or <10 mM buffer) | Minimizes charge screening and aggregation.[2][4] |
| Molar Excess of PEG | 10 - 50 fold | Ensures sufficient surface coverage.[2] |
| Reaction Time | 2 - 24 hours | Allows for complete ligand exchange.[2] |
| Temperature | Room Temperature or 4°C | Controls reaction kinetics.[2] |
Table 2: Expected Changes in Nanoparticle Properties Post-Functionalization
| Parameter | Expected Change | Characterization Technique |
| Hydrodynamic Diameter | Increase | Dynamic Light Scattering (DLS)[8] |
| Zeta Potential | Shift towards neutral | Dynamic Light Scattering (DLS)[8] |
| Surface Plasmon Resonance (λmax) for AuNPs | Red-shift of 2-10 nm | UV-Vis Spectroscopy[8] |
| Polydispersity Index (PDI) | Should remain low (< 0.3) | Dynamic Light Scattering (DLS)[7] |
Experimental Protocols
Protocol 1: this compound Functionalization of Gold Nanoparticles
This protocol describes a general method for the functionalization of citrate-stabilized gold nanoparticles (AuNPs) with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle suspension
-
This compound
-
High-purity deionized (DI) water
-
Ethanol (if PEG is not readily water-soluble)
-
Low ionic strength buffer (e.g., 2 mM Sodium Phosphate, pH 7.4)
-
Centrifuge and appropriate tubes
-
Equipment for characterization (DLS, UV-Vis, TEM)
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in DI water or ethanol at a concentration of 1-10 mM.
-
pH Adjustment of Nanoparticle Suspension: Adjust the pH of the AuNP suspension to the desired value (e.g., pH 8.0) using a dilute NaOH or HCl solution.
-
Functionalization Reaction:
-
To the pH-adjusted AuNP suspension, add the this compound solution dropwise while stirring gently. A 10-50 fold molar excess of the PEG reagent is recommended as a starting point.[2]
-
Allow the reaction to proceed for at least 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.[2]
-
-
Purification:
-
Centrifuge the functionalized AuNP solution to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 10,000 x g for 30 minutes for ~20 nm AuNPs).[8]
-
Carefully remove the supernatant containing excess this compound and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a fresh low ionic strength buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound reagents.
-
-
Final Resuspension and Characterization:
-
Resuspend the final purified pellet in a suitable storage buffer (e.g., 2 mM Sodium Phosphate, pH 7.4).
-
Characterize the functionalized nanoparticles using DLS, UV-Vis spectroscopy, and TEM to confirm successful PEGylation and assess their stability.
-
Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute a small aliquot of your nanoparticle suspension to an appropriate concentration in a suitable solvent (e.g., DI water or the storage buffer). An ideal concentration will result in a count rate between 100 and 500 kcps (this is instrument-dependent).[7]
-
Filter the diluted sample through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust or large aggregates.[7]
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the appropriate parameters for your sample, including solvent viscosity and refractive index.
-
-
Measurement:
-
Place the cuvette in the instrument and initiate the measurement.
-
Acquire multiple readings to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution data. Look for the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
A significant increase in the Z-average or a PDI value greater than 0.5 may indicate aggregation.[7]
-
Visualizations
Caption: Experimental workflow for this compound functionalization of nanoparticles.
Caption: Troubleshooting decision tree for nanoparticle aggregation during functionalization.
References
- 1. Peptide functionalized gold nanoparticles: the influence of pH on binding efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nanocomposix.com [nanocomposix.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to improve the stability of Thiol-C9-PEG4 modified surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Thiol-C9-PEG4 modified surfaces. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental workflows.
Troubleshooting Guide: Common Issues and Solutions
Users may encounter several challenges when working with this compound modified surfaces. This guide offers a systematic approach to identifying and resolving common problems.
| Issue | Possible Causes | Troubleshooting Steps |
| Incomplete or No Monolayer Formation | 1. Inactive Thiol: The thiol group may have oxidized to form disulfides. 2. Contaminated Substrate: The gold surface may have organic residues or other impurities. 3. Impure Solvent: The solvent used for self-assembly may contain contaminants. 4. Incorrect pH: The pH of the solution can affect the thiol-gold interaction. | 1. Use fresh this compound reagent. Consider pre-treating the solution with a mild reducing agent if oxidation is suspected. 2. Ensure rigorous cleaning of the gold substrate (e.g., with piranha solution - use with extreme caution ). 3. Use high-purity, anhydrous solvents. 4. While thiol-gold chemistry is robust across a range of pH, for molecules with other functional groups, optimizing the pH can be beneficial.[1] |
| Disordered or Poorly Packed Monolayer | 1. Suboptimal Incubation Time: Insufficient time for molecular arrangement. 2. Incorrect Thiol Concentration: Concentration affects packing density. 3. Temperature Fluctuations: Inconsistent temperatures can disrupt ordering. | 1. While initial adsorption is rapid, achieving a well-ordered monolayer can take 12 to 48 hours.[1] 2. A standard concentration for SAM formation is 1 mM.[1] Optimization may be required. 3. Maintain a constant temperature during incubation. |
| Monolayer Instability and Desorption over Time | 1. Oxidation of the Thiol-Gold Bond: Exposure to air can lead to oxidation and desorption.[2] 2. Displacement by Other Thiols: Components in biological media can displace the monolayer. 3. Suboptimal Alkyl Chain Length: Shorter alkyl chains can lead to less stable monolayers.[3] | 1. Minimize air exposure during and after monolayer formation. Store in an inert atmosphere. 2. For applications in complex biological media, consider cross-linking strategies or using multi-thiol anchors for enhanced stability. 3. The C9 alkyl spacer in this compound contributes to stability; however, for extremely harsh conditions, longer spacers might be considered.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for forming a stable monolayer?
A1: A concentration of 1 mM in a suitable solvent like ethanol is a standard starting point for forming self-assembled monolayers (SAMs).[1] However, the optimal concentration can be influenced by the specific substrate and experimental conditions. It is advisable to perform a concentration series to determine the ideal conditions for your application.
Q2: How does the C9 alkyl spacer in this compound contribute to the stability of the monolayer?
A2: The C9 alkyl spacer plays a crucial role in the stability of the self-assembled monolayer. Longer alkyl chains, such as the C9 spacer, increase the van der Waals interactions between adjacent molecules. These interactions promote a more ordered and densely packed monolayer, which enhances its overall stability and resistance to desorption.[3][4][5]
Q3: What is the role of the PEG4 moiety in the stability and function of the modified surface?
A3: The polyethylene glycol (PEG) component, in this case with four ethylene glycol units (PEG4), primarily serves to reduce non-specific protein adsorption and improve the biocompatibility of the surface. The PEG chains form a hydrated layer that sterically hinders the approach of biomolecules. While longer PEG chains can sometimes offer enhanced stability, the shorter PEG4 provides a good balance of antifouling properties and maintaining the functionality of surface-bound molecules.
Q4: How can I verify the formation and quality of my this compound monolayer?
A4: Several surface-sensitive techniques can be used to characterize the monolayer. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and the presence of the sulfur-gold bond. Atomic Force Microscopy (AFM) can visualize the surface morphology and packing of the monolayer.[3] Contact angle goniometry can assess the surface hydrophilicity, which should increase after PEGylation. Quartz Crystal Microbalance with Dissipation (QCM-D) can monitor the mass and viscoelastic properties of the adsorbed layer in real-time.[6][7][8]
Q5: What is the expected long-term stability of a this compound modified surface in biological media?
A5: The long-term stability in biological media can be a concern for thiol-on-gold monolayers due to the presence of other thiol-containing molecules (e.g., cysteine, glutathione) that can compete for binding to the gold surface, and the potential for oxidation of the thiol-gold bond.[2] The stability is influenced by factors such as the composition of the medium, temperature, and pH. For applications requiring long-term stability, strategies such as using bidentate thiol linkers or cross-linking the monolayer can provide significant improvements.
Quantitative Data on Surface Stability and Performance
While specific quantitative data for this compound is limited in the literature, the following tables provide representative data for similar thiol-PEG systems on gold surfaces to serve as a guideline for expected performance.
Table 1: Influence of Alkyl Spacer Length on Monolayer Stability
| Thiol Molecule | Desorption Potential (V vs. Ag/AgCl) in 0.5 M KOH | Reference |
| Hexanethiol (C6) | -0.9 V | General literature values |
| Decanethiol (C10) | -1.1 V | [4] |
| Dodecanethiol (C12) | -1.2 V | General literature values |
| Note: A more negative desorption potential indicates greater stability. |
Table 2: Protein Adsorption on PEG-Modified Gold Surfaces Measured by QCM-D
| Surface Modification | Fibrinogen Adsorption (ng/cm²) | Reference |
| Bare Gold | > 200 | [9] |
| PEG-Thiol (short chain) | < 20 | [9] |
| PEG-Thiol (long chain) | < 5 | General literature values |
| Note: Lower protein adsorption indicates better anti-fouling performance. |
Experimental Protocols
Protocol 1: Preparation of Stable this compound Modified Gold Surfaces
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
This compound solution (1 mM in absolute ethanol)
-
Absolute ethanol (for rinsing)
-
Nitrogen gas (for drying)
-
Clean glass vials
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Thoroughly rinse the substrates with deionized water and then with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into a freshly prepared 1 mM solution of this compound in absolute ethanol.
-
-
Incubation:
-
Seal the vials and allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing:
-
After incubation, remove the substrates from the thiol solution and rinse them thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
-
Drying:
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
-
Storage:
-
For optimal stability, store the modified surfaces under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Protocol 2: Characterization of Monolayer Stability using X-ray Photoelectron Spectroscopy (XPS)
Objective: To confirm the presence and stability of the this compound monolayer.
Procedure:
-
Acquire a survey scan of the freshly prepared modified surface to identify the elemental composition (Au, S, C, O).
-
Perform high-resolution scans of the Au 4f, S 2p, C 1s, and O 1s regions. The presence of a sulfur peak confirms thiol adsorption.
-
To assess stability, expose the surface to the experimental conditions (e.g., incubation in biological media) for a defined period.
-
After exposure, rinse the surface with an appropriate buffer and deionized water, and dry with nitrogen.
-
Re-acquire XPS spectra. A decrease in the S 2p signal intensity relative to the Au 4f signal would indicate desorption of the thiol monolayer.[3]
Protocol 3: Assessment of Anti-Fouling Properties using Quartz Crystal Microbalance with Dissipation (QCM-D)
Objective: To quantify the resistance of the this compound modified surface to non-specific protein adsorption.
Procedure:
-
Baseline Establishment: Mount the this compound functionalized QCM-D sensor in the measurement chamber. Flow a suitable buffer (e.g., Phosphate Buffered Saline, PBS) over the sensor until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved.
-
Protein Adsorption: Introduce a solution of the protein of interest (e.g., 1 mg/mL fibrinogen in PBS) into the measurement chamber. Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A minimal decrease in frequency indicates low protein adsorption.
-
Rinsing: After the protein injection, flow the buffer again to rinse away any loosely bound protein. The final stable frequency shift corresponds to the amount of irreversibly adsorbed protein.
Visualizations
Caption: Experimental workflow for preparing and characterizing stable this compound modified surfaces.
Caption: Logical workflow for troubleshooting common issues in this compound surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. research.abo.fi [research.abo.fi]
- 4. Effect of the spacer structure on the stability of gold nanoparticles functionalized with monodentate thiolated poly(ethylene glycol) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. nanoscience.com [nanoscience.com]
- 8. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common side reactions with Thiol-C9-PEG4 and how to avoid them
Welcome to the technical support center for Thiol-C9-PEG4 and related thiol-based linkers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and side reactions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a polyethylene glycol (PEG) linker containing a terminal thiol (sulfhydryl, -SH) group. Its primary use is in bioconjugation, where it covalently attaches to other molecules, most commonly through a reaction with a maleimide functional group.[1][2] This process, known as PEGylation, is used to improve the solubility, stability, and pharmacokinetic profile of proteins, peptides, and other biomolecules while reducing their immunogenicity.[2]
Q2: What are the most common side reactions when using thiol-PEG linkers?
The most prevalent side reactions involve the thiol group itself or the stability of the resulting conjugate bond:
-
Thiol Oxidation: The thiol group is highly susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two linker molecules. This dimer is unreactive towards its intended target.[3]
-
Non-Specific Amine Reactions: If the reaction is performed at a pH above 7.5, the maleimide partner can react with primary amines, such as those on lysine residues of a protein, leading to a loss of specificity.[4][5]
-
Instability of the Thioether Bond: The thioether bond formed from a thiol-maleimide reaction can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to deconjugation of the payload.[5][6]
-
N-Terminal Cysteine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, an intramolecular rearrangement can occur, forming a stable thiazine structure.[3][7] This may be an unexpected but potentially more stable product.[7]
Q3: What is the optimal pH for reacting this compound with a maleimide?
The optimal pH range for a thiol-maleimide conjugation is between 6.5 and 7.5.[2][3][4][5] Within this window, the reaction with thiols is highly chemoselective.[4][5] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[4][5] Below pH 6.5, the reaction slows significantly as the thiol is less likely to be in its reactive thiolate anion form.[3] Above pH 7.5, the competing reaction with amines becomes more prominent.[4]
Q4: How can I prevent the oxidation of the thiol group?
Preventing oxidation is critical for high conjugation efficiency. Key strategies include:
-
Use of Reducing Agents: Pre-treating your protein or peptide with a reducing agent can cleave any existing disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred because it is thiol-free and does not need to be removed before adding the maleimide reagent.[3][8][9] Dithiothreitol (DTT) is also effective but must be removed completely before conjugation to prevent it from reacting with the maleimide.[3]
-
Degassing Buffers: Removing dissolved oxygen from all buffers by sparging with an inert gas (like nitrogen or argon) or using freeze-pump-thaw cycles minimizes the chance of oxidation.[3][10]
-
Adding Chelating Agents: Including a chelating agent like EDTA (1-5 mM) in the reaction buffer can sequester divalent metal ions that catalyze thiol oxidation.[3]
Q5: Is the bond formed between a thiol and a maleimide stable?
The resulting thiosuccinimide linkage has limited stability and can be reversible under physiological conditions, particularly in the presence of other thiols like glutathione, which can lead to payload migration and off-target effects.[5][6][11] To improve stability, the succinimide ring of the conjugate can be intentionally hydrolyzed (e.g., by raising the pH post-reaction) to its ring-opened form, which is stable and not susceptible to this reversal.[11]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Low conjugation efficiency is the most common issue encountered. A systematic approach can help identify the root cause.
Possible Cause 1: Inactive Thiol Group (Oxidation)
The free thiol on the PEG linker is prone to forming a disulfide-linked dimer, rendering it inactive.
-
Diagnosis: Analyze the this compound reagent via mass spectrometry to check for the presence of a dimer (mass will be ~2x the monomer mass). Quantify free thiols in your protein solution using Ellman's reagent (DTNB).[3]
-
Solution:
-
Reduce Disulfide Bonds: If working with a protein or peptide, pre-treat it with a reducing agent. TCEP is recommended for its stability and because it doesn't interfere with the subsequent maleimide reaction.[3][8] A 10-fold molar excess is typically sufficient.[12]
-
Prevent Re-oxidation: Always use degassed buffers for all steps.[3] Working under an inert atmosphere (N₂ or Ar) is also highly effective.[10]
-
Chelate Metal Ions: Add 1-5 mM EDTA to your buffers to sequester metal ions that catalyze oxidation.[3]
-
Possible Cause 2: Inactive Maleimide Partner
The maleimide group is susceptible to hydrolysis, which opens the ring and makes it unreactive towards thiols. This degradation is accelerated by increasing pH.[4]
-
Diagnosis: Check the purity and reactivity of the maleimide-functionalized molecule. Hydrolysis can be detected by mass spectrometry.
-
Solution:
-
Fresh Reagents: Always prepare aqueous solutions of maleimide reagents immediately before use.[4]
-
Proper Storage: For long-term storage, dissolve maleimide reagents in an anhydrous, biocompatible solvent like DMSO or DMF and store at -20°C.[3]
-
Avoid Aqueous Storage: If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[3]
-
Possible Cause 3: Suboptimal Reaction Conditions
Incorrect pH, stoichiometry, or temperature can drastically reduce yield.
-
Diagnosis: Review your experimental parameters against recommended values.
-
Solution:
-
Control pH: Ensure the reaction buffer is strictly within the 6.5-7.5 range.[3][4] Buffers like phosphate (PBS) or HEPES are suitable.[12]
-
Optimize Molar Ratio: An excess of the maleimide-containing reagent is often used to drive the reaction. A 10-20 fold molar excess is a common starting point for protein labeling.[3]
-
Reaction Time/Temp: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3]
-
Problem: Poor Product Purity / Heterogeneity
The final product contains multiple species, indicating non-specific reactions or instability.
Possible Cause 1: Off-Target Reaction with Amines
At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), creating a heterogeneous mixture of conjugates.[4]
-
Diagnosis: Use mass spectrometry to identify unexpected conjugate masses corresponding to additions at sites other than cysteine.
-
Solution: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[3][4]
Possible Cause 2: Conjugate Instability and Thiol Exchange
The formed thioether bond is reversible and can react with other thiols present (e.g., excess quenching reagent, or in vivo with glutathione), leading to deconjugation or exchange.[5][11]
-
Diagnosis: Monitor the stability of the purified conjugate in plasma or in the presence of glutathione.
-
Solution: After the primary conjugation reaction and purification, intentionally hydrolyze the succinimide ring to create a more stable, non-reversible product.[11] This can often be achieved by incubating the conjugate at a slightly elevated pH.
Data & Reaction Parameters
Table 1: Optimal Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Rationale & Notes | Citations |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines. The reaction is ~1000x faster with thiols than amines at pH 7.0. | [2][3][4][5] |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature allows for faster reaction kinetics. 4°C can be used for longer (overnight) incubations to improve stability of sensitive proteins. | [3] |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Sufficient time for the reaction to proceed to completion. Progress can be monitored by LC-MS. | [3] |
| Molar Ratio | 10-20 fold excess of maleimide reagent | A starting point for labeling proteins. This should be optimized for each specific application to balance efficiency and the need for purification. | [3] |
| Buffers | Phosphate (PBS), HEPES, Tris | Use non-nucleophilic buffers that do not contain extraneous thiols. Ensure buffers are degassed. | [12] |
| Additives | 1-5 mM EDTA | Recommended to chelate metal ions that can catalyze thiol oxidation. | [3] |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages / Considerations | Citations |
| TCEP | Thiol-free; does not compete in the maleimide reaction.[3] Effective over a wide pH range (1.5-8.5).[3][9] More stable and resistant to air oxidation than DTT.[9] | Can react with maleimides under certain conditions, although this is less common.[8][13] | [3][8][9] |
| DTT | Strong and widely used reducing agent. | Contains thiols and must be completely removed before adding the maleimide reagent.[3] Activity is optimal at pH > 7.[3] Less stable and prone to air oxidation. | [3] |
Experimental Protocols
Protocol A: Disulfide Reduction and Conjugation (One-Pot using TCEP)
This protocol is for proteins or peptides where disulfide bonds need to be reduced prior to conjugation.
-
Prepare Protein Solution: Dissolve the protein/peptide in a degassed reaction buffer (e.g., PBS, pH 7.2, containing 1-5 mM EDTA) to a concentration of 1-10 mg/mL.
-
Add TCEP: Add TCEP solution to the protein solution to a final concentration of 10-100 mM (a 10-100 fold molar excess is common).[3]
-
Incubate for Reduction: Incubate the mixture at room temperature for 30-60 minutes.[3]
-
Prepare Linker Solution: During the incubation, dissolve the this compound and the maleimide partner molecule in a minimal amount of anhydrous DMSO or DMF.[3]
-
Initiate Conjugation: Add the maleimide solution to the reduced protein solution. The TCEP does not need to be removed.[3]
-
React: Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using fluorescent tags.[3] Gentle mixing can be applied.
-
Quench Reaction (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[3]
-
Purify Conjugate: Remove unreacted linker, reagents, and quenching agent using a suitable method such as a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF).[3][12]
Protocol B: Direct Conjugation to Free Thiols
This protocol is for molecules that already possess a free, reduced thiol group.
-
Prepare Solutions: Dissolve your thiol-containing molecule (e.g., a cysteine-containing peptide) in degassed reaction buffer (PBS, pH 7.2, with 1-5 mM EDTA). Separately, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.[3]
-
Initiate Conjugation: Add the maleimide solution to the thiol-containing solution. A 10-20 fold molar excess of the maleimide is a common starting point.[3]
-
React: Incubate the mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if necessary.
-
Quench and Purify: Follow steps 7 and 8 from Protocol A to quench any remaining reactive maleimide and purify the final conjugate.
Visual Guides
Diagram 1: Key Reactions in Thiol-Maleimide Chemistry
References
- 1. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Disulfide reduction using TCEP reaction [biosyn.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Disulfide Bond Reduction with Thiol-C9-PEG4
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and answers to frequently asked questions (FAQs) regarding the unintended reduction of disulfide bonds when using Thiol-C9-PEG4 linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It consists of a reactive thiol (-SH) group at one end, a 9-carbon alkyl chain (C9) spacer, and a hydrophilic tetra-polyethylene glycol (PEG4) chain. The thiol group is used for covalent attachment to thiol-reactive moieties, such as maleimides, on biomolecules. The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the C9 spacer adds distance between the conjugated molecules. It is frequently used in the development of antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.[1]
Q2: How does this compound cause the reduction of disulfide bonds in proteins?
The terminal thiol group (-SH) on the this compound linker is a reducing agent. It can initiate a chemical reaction known as thiol-disulfide exchange with the stable disulfide bonds (-S-S-) that maintain the tertiary and quaternary structure of many proteins, including antibodies.[2][3][4][5] In this reaction, the thiolate anion (RS⁻) from the linker attacks a sulfur atom of the protein's disulfide bond, cleaving it and forming a new, mixed disulfide bond between the linker and one of the protein's cysteine residues. This process releases the other cysteine as a free thiol, which can lead to protein fragmentation.[2][4]
Q3: What are the primary indicators of unintended disulfide bond reduction?
The most common sign of disulfide bond reduction is the fragmentation of the protein, which is often observed in analytical assays. For instance, when analyzing an antibody (which is approximately 150 kDa) using non-reducing SDS-PAGE, the appearance of smaller bands corresponding to the heavy chains (~50 kDa) and light chains (~25 kDa) is a clear indicator that the interchain disulfide bonds have been broken.[6][7][8] Other methods like size-exclusion chromatography (SEC) can also reveal these fragments as new peaks eluting later than the intact antibody.[9][10]
Q4: Which experimental conditions increase the risk of disulfide bond reduction?
Several factors can promote unwanted disulfide bond reduction by thiol-containing linkers:
-
pH: The reaction is highly pH-dependent. At a pH above 7.5, the thiol group is more likely to be deprotonated to its more nucleophilic thiolate form, increasing its reducing activity.[11][12]
-
Molar Ratio: A high molar excess of the this compound linker relative to the protein increases the concentration of the reducing species, driving the equilibrium towards disulfide cleavage.
-
Temperature and Time: Higher temperatures and longer incubation times increase the rate of the thiol-disulfide exchange reaction.[13]
-
Buffer Composition: The absence of metal chelators like EDTA can be problematic, as divalent metals can catalyze the oxidation of thiols, which can complicate reaction dynamics.[11]
Troubleshooting Guide
If you observe protein fragmentation, this guide provides a systematic approach to diagnose and resolve the issue.
Logical Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting disulfide bond reduction.
Step 1: Optimize Reaction pH
Rationale: Lowering the pH of the reaction buffer reduces the concentration of the highly reactive thiolate anion, thereby minimizing its ability to reduce disulfide bonds. The ideal pH for maleimide conjugation to a thiol is between 6.5 and 7.5.[11]
Protocol:
-
Prepare a series of reaction buffers (e.g., phosphate buffer saline) with varying pH values: 7.5, 7.0, and 6.5.
-
Set up parallel conjugation reactions, keeping the molar ratio of this compound to protein, temperature, and incubation time constant.
-
Terminate the reactions and analyze the products via non-reducing SDS-PAGE.
-
Compare the intensity of fragmentation bands across the different pH conditions.
Table 1: Effect of pH on Protein Fragmentation (Hypothetical Data)
| Reaction pH | Molar Ratio (Linker:Protein) | Temperature (°C) | Incubation Time (h) | Observed Fragmentation (%) |
|---|---|---|---|---|
| 7.5 | 15:1 | 25 | 2 | 35 |
| 7.0 | 15:1 | 25 | 2 | 10 |
| 6.5 | 15:1 | 25 | 2 | < 5 |
Step 2: Adjust Molar Ratio of Linker
Rationale: Using a large excess of the thiol linker can significantly drive the unwanted disulfide reduction. A titration experiment can identify the lowest molar ratio that achieves efficient conjugation without causing significant fragmentation.
Protocol:
-
Using the optimal pH identified in Step 1 (e.g., pH 6.5-7.0), set up reactions with decreasing molar ratios of this compound to protein (e.g., 20:1, 10:1, 5:1, 2:1).
-
Maintain constant pH, temperature, and incubation time.
-
Analyze the conjugation efficiency and fragmentation level for each ratio using non-reducing SDS-PAGE and, if available, SEC or mass spectrometry.[9][14][15]
Table 2: Effect of Molar Ratio on Protein Fragmentation (Hypothetical Data)
| Reaction pH | Molar Ratio (Linker:Protein) | Temperature (°C) | Incubation Time (h) | Observed Fragmentation (%) |
|---|---|---|---|---|
| 7.0 | 20:1 | 25 | 2 | 25 |
| 7.0 | 10:1 | 25 | 2 | 10 |
| 7.0 | 5:1 | 25 | 2 | < 5 |
Step 3: Control Reaction Temperature and Time
Rationale: Thiol-disulfide exchange is a chemical reaction that is accelerated by heat and prolonged reaction times.[13] Performing the conjugation at a lower temperature or for a shorter duration can help control the extent of disulfide reduction.
Protocol:
-
Using the optimized pH and molar ratio, conduct the reaction at a lower temperature (e.g., 4°C instead of room temperature).
-
Run a time-course experiment, taking aliquots at different time points (e.g., 30 min, 1h, 2h, 4h) to find the optimal balance between conjugation and fragmentation.
-
Analyze all samples by non-reducing SDS-PAGE.
Step 4: Consider Alternative Strategies
Rationale: If optimization of reaction conditions is insufficient, the inherent reactivity of the free thiol may be incompatible with your specific protein. In such cases, alternative chemical strategies that do not involve a free thiol linker are recommended.
Caption: Alternative bioconjugation strategies to avoid disulfide reduction.
-
Protected Thiol Linkers: Use linkers where the thiol is protected, such as a pyridyl disulfide (e.g., SPDP). This group reacts with a free thiol on the protein to form a disulfide bond directly, without a free thiol intermediate.[16]
-
Maleimide-Based Linkers: If your protein has native or engineered free cysteine residues, you can functionalize your molecule of interest with a maleimide-PEG linker and react it with the protein's thiols.[11][17][][19][20][21]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "click chemistry" reaction is bioorthogonal, meaning it is highly specific and does not interfere with native functional groups like thiols or disulfides. It involves reacting an azide-modified molecule with a strained alkyne (e.g., DBCO)-modified molecule.[][23][24][25][26]
Key Experimental Protocols
Protocol 1: Non-Reducing SDS-PAGE for Fragmentation Analysis
-
Sample Preparation: Mix 10 µg of your protein sample with a 2x non-reducing sample buffer (e.g., Laemmli buffer lacking β-mercaptoethanol or DTT). To prevent disulfide scrambling during sample preparation, add an alkylating agent like N-ethylmaleimide (NEM) to the sample buffer at a final concentration of 20-40 mM.[6][7]
-
Denaturation: Heat the samples at 70°C for 10 minutes. Avoid boiling, as this can promote aggregation and further degradation.
-
Electrophoresis: Load the samples onto a suitable polyacrylamide gel (e.g., 4-15% gradient gel) alongside a molecular weight marker. Run the gel according to the manufacturer's specifications.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain. An intact IgG1 antibody should appear as a single band at ~150 kDa. The presence of bands at ~125 kDa (lacking one light chain), ~100 kDa (heavy chain dimer), ~75 kDa (heavy-light chain pair), ~50 kDa (heavy chain), and ~25 kDa (light chain) indicates fragmentation.[8][27]
Protocol 2: Ellman's Assay for Free Thiol Quantification
Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product (TNB), which can be quantified by measuring its absorbance at 412 nm.[28][29][30] An increase in free thiols in your reaction mixture compared to a protein-only control indicates disulfide bond reduction.
-
Reagent Preparation:
-
Reaction Buffer (RB): 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Standard: Prepare a standard curve using L-cysteine (e.g., from 1.5 mM down to 0 mM) in Reaction Buffer.[28]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance of each well at 412 nm using a spectrophotometer.
-
Subtract the absorbance of the blank from your sample and standard readings.
-
Plot the standard curve (Absorbance vs. Cysteine Concentration) and use the linear regression to calculate the concentration of free thiols in your sample. Alternatively, use the Beer-Lambert law with the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[28]
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of monoclonal antibody fragmentation artifacts in non-reducing SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Fragmentation Analysis - Creative Biolabs [creative-biolabs.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 16. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 17. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 23. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 26. benchchem.com [benchchem.com]
- 27. Biophysical characterization and structure of the Fab fragment from the NIST reference antibody, RM 8671 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. broadpharm.com [broadpharm.com]
- 29. interchim.fr [interchim.fr]
- 30. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Thiol-C9-PEG4 Reactions with Maleimides
Welcome to the technical support center for optimizing your thiol-C9-PEG4 and maleimide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a maleimide?
The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3] Within this window, the reaction is highly chemoselective for thiols.[1][3] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][3]
Q2: What happens if the pH is too low?
Below pH 6.5, the reaction rate slows down considerably.[2][3] This is because the thiol group (R-SH) is less likely to be in its more reactive thiolate anion form (R-S⁻).[2]
Q3: What are the risks of using a pH above 7.5?
Above pH 7.5, you risk losing the chemoselectivity of the reaction.[1][3] Maleimides will begin to react competitively with primary amines, such as the side chain of lysine residues in proteins.[1][2] Additionally, the maleimide ring itself becomes increasingly susceptible to hydrolysis at alkaline pH, rendering it inactive for conjugation.[1][2][3]
Q4: How does temperature affect the reaction?
Thiol-maleimide reactions are temperature-dependent.[3] They are typically carried out at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C overnight (8-16 hours).[3] The lower temperature is often preferred for sensitive proteins to minimize degradation.[3]
Q5: How can I prevent the thiol on my C9-PEG4 from oxidizing?
Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[2][4] To prevent this, it is recommended to:
-
Degas buffers: Remove dissolved oxygen from your reaction buffers.[2][4]
-
Use a chelating agent: Include 1-5 mM of a chelating agent like EDTA in your buffer to sequester metal ions that can catalyze oxidation.[2]
-
Work with fresh solutions: Prepare your this compound solution immediately before use.
Data Presentation
Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Potential Side Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis[3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide ring is prone to opening in aqueous solutions, especially at neutral to alkaline pH, rendering it inactive.[1][2] | - Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before starting.[2] - If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[2] |
| Thiol Oxidation: The thiol group on your C9-PEG4 has oxidized to a disulfide, which is unreactive with maleimides.[2][4] | - Degas your buffers to remove dissolved oxygen.[2][4] - Add a chelating agent like EDTA (1-5 mM) to your reaction buffer.[2] - If working with a protein or peptide, reduce any existing disulfide bonds with a reducing agent like TCEP prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide.[2] | |
| Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[2][3] | - Ensure your reaction buffer is within the pH 6.5-7.5 range for optimal reactivity and selectivity.[2][3] | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal. | - A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins and can be optimized.[2][3] For smaller molecules, the optimal ratio may be lower. | |
| Poor Product Purity / Side Products | Reaction with Amines: The pH of the reaction is too high, leading to reaction with primary amines.[1][2] | - Maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiols.[2][3] |
| Thiazine Rearrangement (for N-terminal Cysteine Peptides): If conjugating to a peptide with an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at physiological or higher pH.[2][5] | - Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[2][5] - If possible, avoid using peptides with an N-terminal cysteine for conjugation.[2] |
Experimental Protocols
General Protocol for this compound Conjugation to a Maleimide-Activated Molecule
-
Preparation of Reagents:
-
This compound Solution: Dissolve the this compound in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris, without any thiol-containing compounds).[4][6][7] A typical concentration is 1-10 mg/mL.[4]
-
Maleimide Stock Solution: Dissolve the maleimide-activated molecule in an anhydrous solvent like DMSO or DMF to a stock concentration of 10 mM.[7][8] This solution should be prepared fresh.[2]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the this compound solution. A 10-20 fold molar excess of the maleimide is a common starting point, but this should be optimized for your specific application.[3][8]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[8] Gentle mixing can be applied.
-
-
Quenching the Reaction (Optional):
-
To consume any excess maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added.[2]
-
-
Purification:
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biotium.com [biotium.com]
Technical Support Center: Thiol-C9-PEG4 Conjugation Efficiency Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the efficiency of Thiol-C9-PEG4 conjugation. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugation?
This compound conjugation is a biochemical process that involves the covalent attachment of a polyethylene glycol (PEG) molecule, functionalized with a C9 linker and a thiol-reactive group, to a target molecule containing a thiol (sulfhydryl) group. This process is a specific type of PEGylation aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The thiol-reactive group is typically a maleimide, which readily forms a stable thioether bond with free cysteine residues on the target molecule.
Q2: Why is it important to assess the efficiency of this conjugation?
Assessing the conjugation efficiency is crucial for several reasons:
-
Ensuring Product Consistency: It verifies the batch-to-batch consistency of the PEGylated product.
-
Optimizing Reaction Conditions: It helps in optimizing reaction parameters such as stoichiometry, pH, and incubation time to achieve the desired degree of PEGylation.
-
Characterizing the Final Product: It is essential for the thorough characterization of the final conjugate, which is a regulatory requirement for therapeutic products.[1]
-
Relating Structure to Function: The degree of PEGylation can significantly impact the biological activity and stability of the molecule.[2]
Q3: What are the common methods to assess conjugation efficiency?
Several analytical techniques can be used to determine the efficiency of this compound conjugation. The choice of method depends on the specific characteristics of the conjugate and the available instrumentation. Common methods include:
-
Chromatographic Methods: Size-Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4]
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS).[5][6][7]
-
Colorimetric Assays: Ellman's Test for quantifying unreacted thiols.[8][9][10]
-
Gel Electrophoresis: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to visualize the increase in molecular weight.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
Question: I am observing a low yield of my PEGylated product. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation efficiency can stem from several factors related to the reactants and reaction conditions. Below is a systematic approach to identify and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inactive Thiol Groups | Ensure that the thiol groups on your target molecule are reduced and available for conjugation. You can pretreat your sample with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). |
| Hydrolysis of Maleimide Group | The maleimide group on the this compound reagent is susceptible to hydrolysis, especially at high pH. Prepare the maleimide-PEG solution immediately before use and maintain the reaction pH between 6.5 and 7.5. |
| Incorrect Stoichiometry | The molar ratio of the PEG reagent to the target molecule is critical. Perform a series of reactions with varying molar ratios to determine the optimal condition. |
| Suboptimal Reaction Buffer | The buffer composition can influence the reaction. Avoid buffers containing primary amines (like Tris) if there is a possibility of side reactions. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. |
| Presence of Competing Thiols | Ensure that the reaction buffer and other components are free from extraneous thiol-containing compounds (e.g., dithiothreitol (DTT) from a previous step). |
Issue 2: Product Heterogeneity
Question: My analysis shows a mixture of products with different degrees of PEGylation. How can I improve the homogeneity?
Answer: Heterogeneity in PEGylation is a common challenge, often due to the presence of multiple reactive sites or incomplete reactions.[11]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Multiple Reactive Cysteines | If your protein has multiple cysteine residues, you may get a mixture of mono-, di-, and multi-PEGylated products. Consider site-directed mutagenesis to remove non-essential cysteines. |
| Disulfide Bond Scrambling | If you are targeting a cysteine involved in a disulfide bond, the reduction step can lead to incorrect disulfide bond reformation. Optimize the reduction conditions to be mild and specific.[12][13] |
| Incomplete Reaction | A short reaction time or suboptimal conditions can lead to a mix of unreacted starting material and the PEGylated product. Increase the reaction time and re-optimize the reaction conditions. |
| Purification Method | The purification method may not be efficient in separating the different PEGylated species. Consider using a high-resolution separation technique like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC). |
Experimental Protocols
Protocol 1: Assessing Conjugation Efficiency using SDS-PAGE
This method provides a qualitative or semi-quantitative assessment of the conjugation efficiency by observing the shift in molecular weight.
Workflow Diagram:
Caption: Workflow for SDS-PAGE analysis of PEGylation.
Methodology:
-
Sample Preparation:
-
Take aliquots of your conjugation reaction at different time points (e.g., 0, 30, 60, 120 minutes).
-
Mix each aliquot with an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to quench the reaction.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples, along with a molecular weight marker and controls (unconjugated protein and PEG reagent), onto a suitable polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Destain the gel to visualize the protein bands.
-
The PEGylated protein will appear as a band with a higher molecular weight compared to the unconjugated protein. The intensity of the bands can be used for a semi-quantitative estimation of the conjugation efficiency.
-
Quantitative Data Summary (Example):
| Sample | Band Intensity (Arbitrary Units) | % Conjugation |
| Unconjugated Protein | 15000 | 0% |
| Conjugated Protein | 12000 | 80% |
| Unreacted Protein | 3000 | - |
Protocol 2: Quantification using RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate and quantify the unconjugated protein, the PEGylated product, and the free PEG reagent.
Workflow Diagram:
Caption: Workflow for RP-HPLC analysis of PEGylation.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Analysis:
-
Inject a known amount of the reaction mixture onto the equilibrated column.
-
Run the gradient and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein and the PEGylated product. The PEGylated product will typically elute later due to its increased hydrophobicity.
-
Integrate the peak areas.
-
Calculate the conjugation efficiency using the following formula: % Conjugation Efficiency = (Area of PEGylated Product / (Area of PEGylated Product + Area of Unconjugated Protein)) * 100
-
Quantitative Data Summary (Example):
| Component | Retention Time (min) | Peak Area |
| Unconjugated Protein | 15.2 | 50000 |
| PEGylated Protein | 18.5 | 200000 |
Protocol 3: Determination of Unreacted Thiols using Ellman's Test
Ellman's test is a colorimetric assay used to quantify the number of free thiol groups remaining in the solution after the conjugation reaction.[8][9][10]
Workflow Diagram:
Caption: Workflow for Ellman's Test for thiol quantification.
Methodology:
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB): 4 mg/mL in reaction buffer.
-
Cysteine Standards: Prepare a series of known concentrations of L-cysteine in reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add your sample and cysteine standards.
-
Add Ellman's reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 412 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their concentrations.
-
Determine the concentration of free thiols in your sample from the standard curve.
-
Calculate the conjugation efficiency by comparing the amount of free thiols before and after the reaction.
-
Quantitative Data Summary (Example):
| Sample | Absorbance at 412 nm | [Thiol] (µM) |
| Before Conjugation | 0.85 | 100 |
| After Conjugation | 0.17 | 20 |
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Thiol-C9-PEG4 and Other PEG Linkers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the efficacy and safety of targeted drug delivery systems. Among the diverse array of available options, polyethylene glycol (PEG) linkers are widely utilized to enhance the therapeutic index of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of the Thiol-C9-PEG4 linker with other PEG alternatives, supported by representative experimental data and detailed protocols to inform rational drug design.
The this compound linker features a terminal thiol group for conjugation to moieties like maleimides, a nine-carbon alkyl (C9) chain that imparts hydrophobicity, and a tetra-ethylene glycol (PEG4) spacer that enhances solubility and provides spatial separation. The interplay between the alkyl chain length and the PEG spacer length is crucial in modulating the physicochemical properties, pharmacokinetics, and overall performance of the resulting drug conjugate.
Comparative Analysis of PEG Linker Performance
The choice of a PEG linker significantly impacts several key performance indicators of a drug conjugate. The following tables summarize quantitative data illustrating the expected trends when comparing this compound with other thiol-PEG linkers that vary in either the alkyl chain length (e.g., Thiol-C3-PEG4) or the PEG chain length (e.g., Thiol-C9-PEG8).
Note: The following data is representative and compiled from established trends in linker technology to provide a comparative overview. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Impact of Alkyl Chain Length on ADC Performance
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Stability (Half-life, days) |
| Thiol-C3-PEG4 | ~7.8 | 15 | ~5 |
| This compound | ~7.5 | 25 | ~7 |
-
Interpretation: Increasing the alkyl chain length from C3 to C9 generally enhances the hydrophobicity of the linker. This can lead to improved plasma stability due to increased association with serum albumin, potentially shielding the linker from premature cleavage. However, this increased hydrophobicity may also lead to a slight decrease in the in vitro cytotoxicity, possibly due to altered cellular uptake or processing. The drug-to-antibody ratio (DAR) is not significantly affected by the alkyl chain length.
Table 2: Impact of PEG Chain Length on ADC Performance
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Stability (Half-life, days) |
| This compound | ~7.5 | 25 | ~7 |
| Thiol-C9-PEG8 | ~7.6 | 35 | ~9 |
-
Interpretation: Extending the PEG chain length from PEG4 to PEG8 increases the hydrophilicity and the hydrodynamic radius of the ADC. This generally leads to improved plasma stability and a longer half-life by reducing renal clearance and shielding against enzymatic degradation.[1] However, a longer PEG chain may introduce steric hindrance, potentially leading to a slight decrease in in vitro potency. The DAR remains largely unaffected by the PEG chain length.
Table 3: In Vivo Efficacy of ADCs with Different PEG Linkers in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| ADC with Thiol-C3-PEG4 | 65 |
| ADC with this compound | 75 |
| ADC with Thiol-C9-PEG8 | 85 |
-
Interpretation: The in vivo efficacy of an ADC often correlates with its pharmacokinetic profile. The enhanced stability and longer circulation times conferred by the C9 alkyl chain and the longer PEG8 chain are expected to lead to greater tumor accumulation of the ADC and, consequently, more potent tumor growth inhibition compared to the less stable or more rapidly cleared counterparts.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different PEG linkers in a drug delivery context.
Protocol 1: ADC Conjugation and DAR Determination
Objective: To conjugate a thiol-reactive payload to a monoclonal antibody using different thiol-PEG linkers and determine the average drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Thiol-PEG-Payload constructs (e.g., this compound-MMAE)
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
-
Hydrophobic interaction chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Incubate the mAb solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.
-
-
Conjugation:
-
Dissolve the Thiol-PEG-Payload construct in DMSO.
-
Add the dissolved construct to the reduced antibody solution at a specific molar ratio and incubate at room temperature for 1 hour.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker and payload using an SEC column equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
DAR Determination:
-
Determine the protein concentration using UV-Vis spectroscopy by measuring the absorbance at 280 nm.
-
Analyze the ADC using HIC to separate species with different numbers of conjugated drugs.
-
Calculate the average DAR from the HIC profile by integrating the peak areas corresponding to each DAR species.[2]
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of ADCs with different PEG linkers against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADCs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Add the diluted ADCs to the cells and incubate for 72-96 hours.[4]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[5]
-
-
Data Analysis:
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 3: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG linkers in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Tumor cells for implantation
-
ADCs with different PEG linkers
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups.
-
Administer the ADCs or vehicle control intravenously at a specified dose and schedule (e.g., once weekly for three weeks).[6]
-
-
Monitoring:
-
Measure the tumor volume using calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group at the end of the study.
-
Visualizing Linker Structures and Experimental Workflows
Diagrams are provided to visually represent the molecular structures and experimental processes discussed.
Caption: Comparison of Thiol-PEG Linker Structures.
Caption: Experimental Workflow for Linker Comparison.
Caption: ADC Mechanism of Action Signaling Pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A human antibody-drug conjugate targeting EphA2 inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-C9-PEG4 and Shorter Chain PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a bioconjugate's therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the Thiol-C9-PEG4 linker with shorter chain PEG alternatives, supported by experimental data and detailed methodologies to aid in the rational design of next-generation bioconjugates.
The length of the PEG chain in a linker profoundly influences a bioconjugate's solubility, stability, in vitro potency, pharmacokinetics, and immunogenicity. While longer PEG chains are known to significantly extend circulation half-life, they can sometimes lead to decreased potency.[1][2] Shorter PEG linkers, such as the this compound, aim to strike a balance, providing sufficient hydrophilicity to overcome the challenges associated with hydrophobic payloads without the potential drawbacks of very long PEG chains.[3] This guide will delve into the nuanced differences between this compound and its shorter counterparts.
Impact of PEG Linker Length on Bioconjugate Properties: A Comparative Overview
The selection of a PEG linker length is a crucial optimization step in the development of bioconjugates. The following tables summarize the expected performance of this compound compared to shorter chain alternatives based on established principles of PEGylation.
Table 1: Quantitative Comparison of this compound vs. Shorter Chain PEG Linkers
| Parameter | Thiol-C9-PEG2 (Expected) | This compound | Rationale & References |
| Hydrophilicity | Moderate | Higher | Hydrophilicity increases with the number of ethylene glycol units.[4][5] |
| Conjugation Efficiency (Typical DAR) | Potentially slightly lower | High | Increased hydrophilicity of the linker-payload can improve conjugation efficiency and allow for higher Drug-to-Antibody Ratios (DARs) by reducing aggregation.[3][4] |
| In Vitro Potency (IC50) | Potentially higher (lower IC50) | High | Shorter linkers may lead to less steric hindrance, potentially allowing for more efficient cell internalization and payload release, though this is highly dependent on the specific construct.[3] |
| Plasma Stability | Good | Very Good | The thioether bond formed is stable. Increased hydrophilicity from the PEG4 linker can further enhance stability by reducing nonspecific interactions and aggregation.[6][7][8] |
| Pharmacokinetics (Half-life) | Moderately increased | Increased | Longer PEG chains generally lead to a larger hydrodynamic radius, which reduces renal clearance and prolongs circulation time.[1][9] |
| Immunogenicity | Lower Risk | Low Risk | Shorter PEG chains are generally less likely to elicit an anti-PEG antibody response compared to longer PEG chains.[10] |
Table 2: Qualitative Comparison of Performance Characteristics
| Feature | Shorter Chain PEG Linkers (e.g., Thiol-C9-PEG2) | This compound Linker |
| Solubility Enhancement | Good | Excellent |
| Aggregation Reduction | Effective | More Effective |
| Steric Hindrance | Minimal | Low |
| Flexibility | Moderate | High |
| Tumor Penetration | Potentially better | Good |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of bioconjugates functionalized with different PEG linkers.
Thiol-Maleimide Bioconjugation Protocol
This protocol describes the conjugation of a thiol-containing PEG linker to a maleimide-activated payload, followed by conjugation to a monoclonal antibody (mAb).
Materials:
-
This compound or shorter chain Thiol-PEG linker
-
Maleimide-activated cytotoxic payload
-
Monoclonal Antibody (mAb)
-
Reducing agent (e.g., TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching Reagent: N-acetylcysteine
-
Purification System: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction: Partially reduce the mAb using a 2-3 fold molar excess of TCEP to expose free sulfhydryl groups from interchain disulfides. Incubate at 37°C for 1-2 hours.
-
Drug-Linker Preparation: Dissolve the Thiol-PEG linker and maleimide-payload in an appropriate solvent like DMSO. Add the Thiol-PEG linker to the maleimide-payload in a slight molar excess and react at room temperature for 1 hour to form the drug-linker construct.
-
Conjugation: Add the drug-linker construct to the reduced antibody at a desired molar ratio (e.g., 5-8 fold excess of drug-linker to mAb). Incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules. HIC can be used for further purification of different DAR species.[11][12]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using HIC or UV-Vis spectroscopy.[13][14]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADCs with this compound and shorter chain PEG linkers
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC over time.[15][16][17]
Materials:
-
ADCs with different PEG linkers
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for DAR measurement (e.g., HIC-HPLC)
Procedure:
-
Incubation: Incubate the ADCs in plasma at a concentration of approximately 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation: Immediately freeze the collected samples at -80°C. For analysis, thaw the samples and purify the ADC from plasma proteins, for instance, using protein A affinity chromatography.
-
DAR Measurement: Analyze the purified ADC from each time point by HIC-HPLC to determine the average DAR.
-
Data Analysis: Plot the average DAR as a function of time to assess the stability of the ADC. A decrease in DAR over time indicates linker instability and payload loss.
Pharmacokinetic (PK) Study in Rodents
This study assesses the in vivo circulation time and clearance of the ADCs.
Materials:
-
ADCs with different PEG linkers
-
Rodent model (e.g., mice or rats)
-
Equipment for intravenous (IV) injection and blood collection
-
ELISA or LC-MS/MS for ADC quantification in plasma
Procedure:
-
ADC Administration: Administer a single IV dose of the ADCs to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours post-injection).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification of ADC: Measure the concentration of the total antibody or ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of the ADC over time and determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Immunogenicity Assessment: Anti-PEG Antibody ELISA
This assay detects the presence of anti-PEG antibodies in serum samples from animals treated with the PEGylated ADCs.[18][19]
Materials:
-
PEG-coated ELISA plates
-
Serum samples from treated and control animals
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-species IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
ELISA plate reader
Procedure:
-
Coating: Use pre-coated PEG plates or coat ELISA plates with a PEG-containing molecule overnight at 4°C.
-
Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates multiple times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Compare the absorbance values of samples from treated animals to those from control animals to determine the presence and relative levels of anti-PEG antibodies.
Visualizing Experimental Workflows
DOT Script for Bioconjugation Workflow
Caption: Workflow for ADC synthesis and purification.
DOT Script for In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity assay.
DOT Script for Pharmacokinetic Study Logical Flow
Caption: Logical flow of a pharmacokinetic study.
Conclusion
The selection of an appropriate PEG linker is a critical decision in the design of bioconjugates. The this compound linker offers a favorable balance of properties, enhancing hydrophilicity and stability, which can lead to improved pharmacokinetic profiles and the ability to achieve higher drug-to-antibody ratios. Shorter chain PEG linkers may offer advantages in terms of reduced steric hindrance and potentially higher in vitro potency, though they may provide a less pronounced improvement in circulation half-life. The optimal choice of PEG linker length is ultimately context-dependent, relying on the specific characteristics of the antibody, the hydrophobicity of the payload, and the desired therapeutic outcome. A systematic and empirical evaluation using the standardized protocols outlined in this guide is essential for the rational design and development of safe and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. purepeg.com [purepeg.com]
- 6. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. affinityimmuno.com [affinityimmuno.com]
- 19. mybiosource.com [mybiosource.com]
Validating Thiol-C9-PEG4 Conjugation: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2][3] Specifically, Thiol-C9-PEG4 linkers offer a precise method for attaching PEG moieties to cysteine residues on proteins and peptides. Validating the success and specificity of this conjugation is critical for ensuring the quality, efficacy, and safety of the final biopharmaceutical product. Mass spectrometry (MS) stands out as a powerful and indispensable tool for the comprehensive characterization of these PEGylated biomolecules.[1][2]
This guide provides a comparative overview of mass spectrometry-based approaches for validating this compound conjugation, complete with experimental protocols and data interpretation.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing PEGylated molecules depends on the specific information required, such as the average molecular weight, the degree of PEGylation, or the precise site of conjugation. The inherent heterogeneity of many PEG reagents can present analytical challenges, making the selection of the right methodology crucial.[1][4][5][6]
| Technique | Information Provided | Advantages | Disadvantages |
| MALDI-TOF MS | Average molecular weight, Degree of PEGylation, Heterogeneity | High throughput, Tolerant to buffers and salts | Lower resolution compared to ESI-MS, Potential for fragmentation |
| LC-ESI-MS (e.g., Q-TOF, Orbitrap) | Accurate molecular weight of the intact conjugate, Separation of different PEGylated species, Identification of conjugation sites (with MS/MS) | High resolution and mass accuracy, Can be coupled with liquid chromatography for separation | Sensitive to sample purity, Complex spectra due to multiple charge states |
Experimental Protocols
Here, we outline detailed methodologies for the validation of this compound conjugation to a model peptide using mass spectrometry.
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical to obtain high-quality mass spectra. This involves desalting the sample and optimizing the concentration.
-
Objective: To prepare the this compound conjugated peptide for mass spectrometry analysis.
-
Materials:
-
This compound conjugated peptide solution
-
ZipTip® C18 (or equivalent solid-phase extraction pipette tip)
-
Wetting solution: 50% acetonitrile in water
-
Equilibration solution: 0.1% trifluoroacetic acid (TFA) in water
-
Wash solution: 0.1% TFA in water
-
Elution solution: 50% acetonitrile / 0.1% TFA in water
-
-
Protocol:
-
Wet the ZipTip® C18 with the wetting solution by aspirating and dispensing three times.
-
Equilibrate the tip with the equilibration solution by aspirating and dispensing three times.
-
Bind the peptide to the tip by slowly aspirating and dispensing the sample solution for 10-15 cycles.
-
Wash the bound peptide with the wash solution by aspirating and dispensing three times to remove salts and other impurities.
-
Elute the purified peptide into a clean microcentrifuge tube using the elution solution.
-
Intact Mass Analysis by LC-ESI-MS
This protocol is designed to determine the molecular weight of the intact PEGylated peptide and to assess the degree of PEGylation.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
LC Conditions:
-
Column: C18 column suitable for peptide separations (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 500-4000 m/z
-
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the intact PEGylated peptide. The expected mass increase from the this compound linker can then be confirmed.
Peptide Mapping for Conjugation Site Identification
To pinpoint the exact cysteine residue where the this compound is attached, a peptide mapping strategy involving enzymatic digestion followed by LC-MS/MS is employed.
-
Protocol:
-
Denaturation and Reduction (Optional if starting with a disulfide-bonded protein): Denature the protein in a buffer containing 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylation: Alkylate free cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration and digest the protein with a specific protease (e.g., trypsin) overnight at 37 °C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using the LC-MS/MS setup described above, but with a data-dependent acquisition mode to trigger fragmentation of the detected peptides.
-
-
Data Analysis: Search the acquired MS/MS data against the protein sequence using a database search engine. The mass modification corresponding to the this compound on a cysteine-containing peptide will confirm the conjugation site.
Data Presentation
The quantitative results from the mass spectrometry analysis can be summarized in the following tables for clear comparison.
Table 1: Intact Mass Analysis of this compound Conjugated Peptide
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Peptide | 5000.0 | 5000.2 | +0.2 |
| Mono-PEGylated Peptide | 5440.5 | 5440.8 | +0.3 |
| Di-PEGylated Peptide | 5881.0 | 5881.3 | +0.3 |
Table 2: Peptide Mapping Results for Conjugation Site Confirmation
| Peptide Sequence | Modification | Theoretical Mass (Da) | Observed Mass (Da) |
| ACC DEFFG | Unmodified | 850.3 | 850.3 |
| ACC (this compound)DEFFG | PEGylated | 1290.8 | 1290.9 |
Visualizing the Workflow
A clear understanding of the experimental process is essential. The following diagrams, generated using Graphviz, illustrate the key workflows.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
Gold Surface Modification: A Comparative Guide to Alternatives for Thiol-C9-PEG4
For researchers, scientists, and drug development professionals working with gold surfaces and nanoparticles, the choice of surface modification chemistry is critical. It dictates the stability, biocompatibility, and functionality of the final construct. Thiol-C9-PEG4 is a widely used linker, valued for its ability to form a self-assembled monolayer (SAM) that reduces non-specific protein adsorption while providing a spacer for the attachment of biomolecules. However, a range of alternatives exists, each with distinct properties that may be advantageous for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Surface Modification Chemistries
The selection of a surface linker for gold substrates depends on a balance of desired characteristics, including stability of the gold-ligand bond, resistance to non-specific binding, and the presence of a functional group for subsequent conjugation. The following tables summarize the performance of various alternatives to this compound.
| Linker Category | Specific Example | Key Advantages | Key Disadvantages |
| Longer-Chain PEG Thiols | Thiol-C11-PEG6/8/12 | - Enhanced resistance to non-specific protein adsorption.[1] | - May have a lower packing density on the gold surface.[2] |
| Shorter-Chain PEG Thiols | Thiol-C3-PEG2/4 | - Can form more densely packed monolayers.[3] | - May offer less steric hindrance to prevent protein fouling.[4] |
| Multi-Thiol Anchor PEGs | Lipoic Acid-PEG | - Increased thermal and chemical stability due to chelation effect.[5][6] | - Synthesis can be more complex than for monothiols. |
| Trithiol-PEG | - Superior stability in high salt concentrations and against displacement by competing thiols.[5][7] | - Potentially lower ligand density on the surface. | |
| Functionalized PEGs | Thiol-PEG-Carboxyl | - Provides a terminal carboxyl group for covalent linkage to amines (e.g., proteins) via EDC/NHS chemistry.[8][9] | - The negative charge may lead to electrostatic interactions. |
| Thiol-PEG-Amine | - Offers a terminal amine for conjugation to carboxyl groups or other reactive moieties. | - Can be susceptible to pH changes affecting its charge. | |
| Thiol-PEG-Biotin | - Enables strong and specific binding to streptavidin for immunoassay applications. | - Limited to applications where the biotin-streptavidin interaction is desired. | |
| Alternative Chemistries | Phosphine-PEG | - Forms a stable bond with gold, offering an alternative to the thiol-gold chemistry.[10] | - The gold-phosphine bond is generally considered weaker than the gold-thiol bond.[10] |
| Alkyne-Terminated PEGs | - Can form stable monolayers on gold and are reported to be more resistant to displacement by thiols. | - The gold-alkyne interaction is less studied than the gold-thiol bond. | |
| Mixed SAMs | This compound + Mercaptohexanol (MCH) | - MCH back-fills defects in the primary SAM, reducing non-specific adsorption.[4] | - Requires careful optimization of the molar ratio of the two thiols. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to facilitate a direct comparison of the performance of different surface modification agents.
Table 1: Stability of Gold Nanoparticles with Different Ligands
| Ligand | Stability Condition | Observation |
| Monovalent Thiol-PEG | 2 M NaCl | Temporally stable in dilute NaCl solutions.[7] |
| Di- and Trivalent Thiol-PEG | 2 M NaCl | High stability.[7] |
| Monovalent Thiol-PEG | Cyanide solution | More stable against cyanide due to higher ligand density.[7] |
| Phosphine Oxide Derivatives | DMSO | Stable for 3-5 months depending on the specific ligand.[11] |
| Thiol-PEG-Carboxyl | pH 5.5 to 10 | Stable.[9] |
Table 2: Ligand Density on Gold Nanoparticles
| Ligand | Gold Nanoparticle Size | Ligand Density (chains/nm²) | Measurement Technique |
| HS-PEG₅₀₀₀-NH₂ | 30 nm Au nanocubes | 0.61 | Fluorescamine-based assay |
| HS-PEG₅₀₀₀-NH₂ | 50 nm Au nanocubes | 0.85 | Fluorescamine-based assay |
| HS-PEG₅₀₀₀-NH₂ | 60 nm Au nanocubes | 1.36 | Fluorescamine-based assay |
| Mercapto-alkanoic acids | 10-100 nm AuNPs | Varies with chain length | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS)[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key experiments cited in the comparison of these surface modification agents.
Protocol 1: Quantification of Protein Adsorption on PEGylated Gold Nanoparticles using Infrared Spectroscopy
This method quantifies the number of proteins bound to PEGylated thiol-capped gold nanoparticles (AuNPs) using an infrared (IR) spectrometer.[8]
Materials:
-
PEGylated gold nanoparticles
-
Protein of interest (e.g., Bovine Serum Albumin - BSA)
-
Phosphate-buffered saline (PBS)
-
IR spectrometer with an appropriate sample holder (e.g., attenuated total reflectance - ATR)
Procedure:
-
Prepare a calibration curve:
-
Prepare a series of standard solutions of the protein in PBS at known concentrations.
-
Acquire the IR spectrum for each standard and measure the area of a characteristic protein amide band (e.g., Amide I or Amide II).
-
Plot the amide band area against the protein concentration to generate a calibration curve.
-
-
Incubate AuNPs with protein:
-
Incubate a known concentration of PEGylated AuNPs with a known concentration of the protein in PBS for a specified time and temperature to allow for protein adsorption.
-
-
Separate unbound protein:
-
Centrifuge the mixture to pellet the AuNP-protein conjugates.
-
Carefully collect the supernatant containing the unbound protein.
-
-
Quantify unbound protein:
-
Acquire the IR spectrum of the supernatant.
-
Determine the concentration of unbound protein using the calibration curve.
-
-
Calculate bound protein:
-
Subtract the amount of unbound protein from the initial amount of protein to determine the amount of protein adsorbed to the AuNPs.
-
The number of bound proteins per nanoparticle can be calculated if the nanoparticle concentration is known.
-
Protocol 2: Stability Assessment of Functionalized Gold Nanoparticles in High Salt Conditions
This protocol assesses the colloidal stability of functionalized gold nanoparticles in the presence of a high concentration of salt.[7]
Materials:
-
Functionalized gold nanoparticle solution
-
Sodium chloride (NaCl) solution (e.g., 2 M)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the nanoparticle solution:
-
Dilute the functionalized gold nanoparticle solution to a concentration that gives a clear surface plasmon resonance (SPR) peak in the UV-Vis spectrum.
-
-
Induce aggregation:
-
Add a specific volume of the high concentration NaCl solution to the nanoparticle solution to achieve the desired final salt concentration.
-
-
Monitor spectral changes:
-
Immediately after adding the salt, and at regular time intervals, acquire the UV-Vis spectrum of the solution.
-
-
Analyze the data:
-
Monitor for changes in the SPR peak. A decrease in the peak intensity and a red-shift of the peak wavelength are indicative of nanoparticle aggregation.
-
Stable nanoparticle solutions will show minimal changes in their UV-Vis spectrum over time.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Immunoassay Workflow on a Functionalized Gold Surface
This diagram illustrates a typical workflow for a sandwich immunoassay performed on a gold surface functionalized with a carboxyl-terminated PEG linker.
Caption: Workflow of a sandwich immunoassay on a functionalized gold surface.
EGFR Signaling Pathway Investigated with Functionalized Gold Nanoparticles
This diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway that can be studied using gold nanoparticles functionalized with EGF.[7][12]
Caption: Simplified EGFR signaling cascade initiated by EGF-functionalized AuNPs.
Integrin-Mediated Cell Adhesion and Signaling
This diagram illustrates how gold nanoparticles functionalized with RGD peptides can be used to study integrin-mediated cell adhesion and downstream signaling.[13][14][15]
Caption: Integrin signaling initiated by RGD-functionalized gold nanoparticles.
References
- 1. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multivalency of PEG-thiol ligands affects the stability of NIR-absorbing hollow gold nanospheres and gold nanorods - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. EGF Functionalized Polymer-Coated Gold Nanoparticles Promote EGF Photostability and EGFR Internalization for Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of gold nanoparticle surface co-functionalization approaches using Polyethylene Glycol (PEG) and the effect on stability, non-specific protein adsorption and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 12. EGF-coated gold nanoparticles provide an efficient nano-scale delivery system for the molecular radiotherapy of EGFR-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioinspired RGD-Functionalized Gold Nanoparticles for Integrin-Driven Interaction with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting integrins with RGD-conjugated gold nanoparticles in radiotherapy decreases the invasive activity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Thiol-C9-PEG4 vs. Click Chemistry Linkers in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. This guide provides a detailed comparative analysis of a traditional thiol-reactive linker, Thiol-C9-PEG4, and the versatile family of click chemistry linkers. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, we aim to equip you with the necessary information to select the optimal linker for your specific application.
At a Glance: Key Differences and Applications
This compound belongs to a class of linkers that leverage the reactivity of thiol groups, most commonly the sulfhydryl group on cysteine residues within proteins. The primary conjugation chemistry for these linkers is the thiol-maleimide reaction, a Michael addition reaction. This method has been a long-standing tool in bioconjugation due to its relative simplicity.
In contrast, "click chemistry" encompasses a suite of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility.[][2] The most prominent examples used in bioconjugation are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions offer precise control over conjugation sites and are increasingly favored for constructing complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][6][7][8]
Quantitative Performance Analysis
The selection of a linker often hinges on key performance metrics such as reaction efficiency, kinetics, and the stability of the resulting bond. The following tables summarize the available quantitative data for thiol-maleimide chemistry and the two major click chemistry approaches.
| Parameter | Thiol-Maleimide Conjugation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Efficiency/Yield | 58 ± 12% to ~100% (highly dependent on conditions and reactants)[9][10] | >90% (Near-quantitative)[11][12] | High, often near-quantitative[13][] |
| Reaction Rate (Kinetics) | Relatively fast, up to 10² M⁻¹s⁻¹[15] | Rate acceleration of 10⁷ to 10⁸ compared to uncatalyzed reaction[11][16] | Rate constants range from ~0.1 to >1 M⁻¹s⁻¹ depending on the cyclooctyne[4][17] |
| Required Molar Excess of Reagent | Typically 5-20 fold molar excess of maleimide reagent[9][18] | Can be performed with near-equimolar amounts, though a slight excess of one reagent is common[11] | Often requires a 1.5 to 5-fold molar excess of one reagent to drive the reaction to completion[19] |
| pH Sensitivity | Optimal pH range of 7.0-7.5; maleimide hydrolysis can occur at higher pH[9][18] | Tolerant of a wide pH range (4 to 12)[11][16] | Generally insensitive to pH in the physiological range |
| Temperature | Typically room temperature (20-25°C) or 4°C[9] | Room temperature to 110°C for small molecules; room temperature for bioconjugation[11] | Typically room temperature or 37°C[13] |
| Reaction Time | 30 minutes to overnight[9][18] | 10 minutes to 24 hours for small molecules; 15-60 minutes for bioconjugation[11] | 1-12 hours[13][19] |
| Stability of Resulting Linkage | Thioether bond is stable, but the succinimide ring can undergo hydrolysis and thiol exchange, leading to potential reversibility[20][21] | Highly stable 1,2,3-triazole ring | Highly stable 1,2,3-triazole ring[] |
Chemical Structures and Reaction Mechanisms
To visualize the fundamental differences between these linkers, the following diagrams illustrate their chemical structures and the mechanisms of their respective conjugation reactions.
The subsequent diagrams illustrate the core chemical transformations involved in each conjugation method.
References
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. thiol-c-9-peg4 — TargetMol Chemicals [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry [organic-chemistry.org]
- 17. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 19. benchchem.com [benchchem.com]
- 20. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiol-Cyanobenzothiazole Ligation for the Efficient Preparation of Peptide-PNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Stability of Thiol-C9-PEG4 Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of linkers is a critical attribute in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy, while excessive stability might hinder the release of the active payload at the site of action. This guide provides a comprehensive comparison of the in vivo stability of Thiol-C9-PEG4 linkers with other commonly used alternatives, supported by experimental data and detailed methodologies.
Understanding this compound Linker Stability
The this compound linker combines three key components that influence its in vivo stability: a thiol-reactive moiety, a C9 alkyl chain, and a polyethylene glycol (PEG) spacer. The thiol group typically reacts with a maleimide function on a protein to form a stable thioether bond. However, the resulting thiosuccinimide ring can be susceptible to in vivo degradation.
The primary mechanism of instability for thiol-maleimide conjugates is the retro-Michael reaction . This reaction can lead to the cleavage of the linker from the protein, especially in the presence of endogenous thiols like glutathione and albumin[1]. Strategies to mitigate this instability include the hydrolysis of the thiosuccinimide ring, which forms a more stable ring-opened structure[2].
The PEG component of the linker generally enhances the in vivo stability and pharmacokinetic properties of the conjugate. PEGylation is known to increase hydrophilicity, improve solubility, and prolong circulation half-life by reducing renal clearance and protecting against enzymatic degradation[3][4][5].
Comparative In Vivo Stability of Linkers
While direct in vivo stability data for the this compound linker is not extensively published, we can infer its performance based on the stability of its constituent parts and compare it with other well-characterized linkers. The thioether bond formed from the thiol-maleimide reaction, once the succinimide ring is hydrolyzed, is generally considered stable[6]. The PEG chain is also known for its stabilizing properties[3][4][5].
The following table summarizes the in vivo stability characteristics of various linker types, providing a basis for comparison.
| Linker Type | Chemistry | In Vivo Stability | Key Considerations | References |
| Thiol-Maleimide (Thioether) | Michael addition reaction between a thiol and a maleimide. | Moderate to High | Susceptible to retro-Michael reaction, leading to deconjugation. Stability is significantly enhanced by hydrolysis of the thiosuccinimide ring. | [1][2][7] |
| Maleamic Methyl Ester | Ring-opened maleimide derivative. | High | Designed to be more stable than traditional maleimide linkers, with reduced susceptibility to retro-Michael reaction. Showed only ~9% payload shedding after 21 days in vitro. | [8] |
| Valine-Citrulline (VC) | Dipeptide cleaved by lysosomal proteases (e.g., Cathepsin B). | High in circulation, cleavable in tumor cells. | Stability can be compromised by extracellular proteases. Tandem-cleavage linkers can improve stability. | [6][9] |
| Hydrazone | pH-sensitive, cleaved in the acidic environment of endosomes/lysosomes. | Moderate | Can be prone to hydrolysis in systemic circulation, leading to premature drug release. | [10] |
| Disulfide | Cleaved in the reducing environment of the cytoplasm. | Moderate to High | Stability can vary depending on the steric hindrance around the disulfide bond. | [6] |
| PEGylated Linkers | Incorporation of polyethylene glycol chains. | High | Improves hydrophilicity, solubility, and pharmacokinetic profile. Can shield the payload from degradation. | [3][4][5] |
Experimental Protocols for Assessing Linker Stability
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective drug conjugates. The following are detailed protocols for key experiments used to evaluate linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug-linker cleavage in a physiological environment.
Methodology:
-
Incubation: The drug conjugate is incubated in plasma from relevant species (e.g., human, mouse, rat) at a concentration of 1-10 µM at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Sample Preparation: Proteins in the plasma samples are precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the free payload and the pellet containing the intact conjugate are separated by centrifugation.
-
Quantification: The amount of released payload in the supernatant and/or the amount of intact conjugate in the pellet is quantified using LC-MS/MS.
-
Data Analysis: The percentage of intact conjugate remaining or the percentage of payload released is plotted against time to determine the linker's half-life in plasma.
In Vivo Pharmacokinetic Study
Objective: To evaluate the stability and pharmacokinetic profile of the drug conjugate in a living organism.
Methodology:
-
Animal Model: The drug conjugate is administered to a suitable animal model (e.g., mice, rats), typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours) post-administration.
-
Plasma Isolation: Plasma is isolated from the blood samples by centrifugation.
-
Quantification of Intact Conjugate (ELISA):
-
Coat a 96-well plate with an antibody that specifically captures the drug conjugate.
-
Add the plasma samples to the wells.
-
Detect the bound conjugate using a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate to generate a colorimetric or fluorescent signal, which is proportional to the concentration of the intact conjugate.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.
-
Analyze the extracted samples by LC-MS/MS to determine the concentration of the released payload.
-
-
Data Analysis: The plasma concentration-time profiles for the intact conjugate and the free payload are plotted to determine key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.
Visualizing a PROTAC's Mechanism of Action
PROTACs, which often utilize linkers like this compound, function by inducing the degradation of a target protein. The following diagram illustrates the general mechanism of action of a PROTAC.
Caption: General mechanism of action of a PROTAC molecule.
Experimental Workflow for In Vivo Stability Assessment
The following diagram outlines the typical workflow for assessing the in vivo stability of a drug conjugate.
Caption: Experimental workflow for in vivo stability assessment.
Conclusion
The this compound linker is expected to exhibit favorable in vivo stability due to the formation of a stable thioether bond (following succinimide hydrolysis) and the presence of a stabilizing PEG moiety. However, its susceptibility to the retro-Michael reaction before ring hydrolysis warrants careful consideration and empirical evaluation. The experimental protocols outlined in this guide provide a robust framework for assessing the in vivo stability of this compound and other linkers, enabling researchers to make data-driven decisions in the design and development of next-generation targeted therapeutics.
References
- 1. Linkage Groups within Thiol-Ene Photoclickable PEG Hydrogels Control In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantitative Analysis of Thiol-C9-PEG4 on Surfaces: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of surface modifications is paramount. The functionalization of surfaces with molecules like Thiol-C9-PEG4, a thiol-terminated polyethylene glycol, is a critical step in various applications, from biocompatible coatings on medical devices to the development of biosensors and drug delivery systems. Accurate quantitative analysis of the resulting self-assembled monolayer (SAM) is essential to ensure desired surface properties and functionality. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) and alternative techniques for the quantitative analysis of this compound on a surface, supported by experimental data and detailed protocols.
X-ray Photoelectron Spectroscopy (XPS) is a powerful and widely used surface-sensitive technique that provides quantitative elemental and chemical state information about the top 1-10 nanometers of a surface.[1][2][3] This makes it highly suitable for the analysis of thin organic layers such as this compound self-assembled monolayers (SAMs).[4] However, a comprehensive evaluation of its performance against other analytical methods is crucial for selecting the most appropriate technique for a specific research need. This guide compares XPS with Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), Spectroscopic Ellipsometry, and Contact Angle Goniometry.
Comparative Analysis of Surface Characterization Techniques
The choice of analytical technique depends on the specific information required, such as elemental composition, surface coverage, layer thickness, or surface energy. The following table summarizes the key quantitative performance metrics of XPS and its alternatives for the analysis of this compound SAMs.
| Technique | Parameter Measured | Advantages | Disadvantages |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (C, O, S, Au), chemical states, surface coverage, layer thickness. | - Provides quantitative elemental composition.[5][6][7] - Can determine the chemical bonding states of elements (e.g., S-Au bond).[5] - Enables calculation of layer thickness and surface coverage.[1][4] - Non-destructive for many organic layers.[3] | - Limited spatial resolution. - Potential for X-ray induced damage to sensitive organic molecules. - Requires ultra-high vacuum conditions. - Reproducibility can have a relative error of around 10%.[8][9] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular information, elemental composition, surface mapping. | - Extremely high surface sensitivity (top 1-2 nm).[10][11] - Provides detailed molecular fragmentation patterns for chemical identification.[12][13] - Capable of high-resolution chemical imaging.[10] | - Generally considered semi-quantitative; requires standards for accurate quantification.[14][15] - Can be destructive due to ion sputtering. - Complex data interpretation. |
| Spectroscopic Ellipsometry | Layer thickness, refractive index. | - Highly accurate and precise for measuring the thickness of thin films.[16] - Non-destructive and can be performed in-situ.[17] - Relatively fast measurements. | - Indirect measurement that relies on optical modeling.[16] - Provides limited chemical information. - Can be challenging for very thin or rough films. |
| Contact Angle Goniometry | Contact angle, surface energy, wettability. | - Simple, rapid, and cost-effective method to assess surface properties.[18] - Sensitive to changes in the outermost layer of the surface.[19] | - Provides indirect information about surface composition and coverage. - Highly sensitive to surface contamination and roughness. - Interpretation can be complex on heterogeneous surfaces. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for each of the discussed techniques for the analysis of a this compound self-assembled monolayer on a gold surface.
X-ray Photoelectron Spectroscopy (XPS) Protocol
-
Sample Preparation:
-
Prepare a gold-coated substrate (e.g., silicon wafer with a sputtered gold layer).
-
Immerse the gold substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a specified time (e.g., 24 hours) to allow for the formation of a self-assembled monolayer.
-
Rinse the substrate thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Dry the sample under a stream of inert gas (e.g., nitrogen or argon).
-
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at an ultra-high vacuum (UHV) of <10⁻⁹ torr.
-
Set the takeoff angle (the angle between the surface normal and the analyzer) to a standard value (e.g., 45° or 90°). For angle-resolved XPS (ARXPS), data is collected at multiple takeoff angles.[4]
-
-
Data Acquisition:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the core levels of interest: C 1s, O 1s, S 2p, and Au 4f.[20]
-
Use a pass energy of ~100-200 eV for survey scans and ~20-50 eV for high-resolution scans to achieve good energy resolution.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and areas of the different chemical states. For this compound, the C 1s spectrum is deconvoluted into components corresponding to C-C/C-H, C-O (from the PEG chain), and C-S bonds. The S 2p spectrum is analyzed to confirm the formation of a thiolate bond with the gold surface (typically around 162 eV).[5]
-
Calculate the elemental atomic concentrations from the peak areas using appropriate sensitivity factors.
-
Estimate the surface coverage and layer thickness using established models based on the attenuation of the Au 4f signal from the substrate and the intensity of the overlayer signals (C 1s, O 1s, S 2p).[4]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Protocol
-
Sample Preparation:
-
Follow the same procedure as for XPS sample preparation.
-
-
Instrument Setup:
-
Use a pulsed primary ion beam (e.g., Bi₃⁺ or Au⁺) with low ion dose (<10¹² ions/cm²) for static SIMS analysis to minimize surface damage.
-
Maintain the analysis chamber at an ultra-high vacuum.
-
Calibrate the mass spectrometer using known standards.
-
-
Data Acquisition:
-
Acquire both positive and negative secondary ion spectra from the sample surface.
-
For imaging, raster the primary ion beam across a defined area of the sample.
-
-
Data Analysis:
-
Identify characteristic fragment ions of the this compound molecule in the mass spectra. This includes fragments from the alkyl chain, the PEG unit, and the thiol headgroup.
-
For semi-quantitative analysis, compare the intensities of specific fragment ions to those from reference samples with known surface coverage.[14] Principal Component Analysis (PCA) can be a useful tool for analyzing complex ToF-SIMS data and identifying trends related to surface composition.[12][13]
-
Spectroscopic Ellipsometry Protocol
-
Sample Preparation:
-
Prepare the this compound SAM on a reflective gold substrate as described for XPS. A clean, bare gold substrate is also required for a reference measurement.
-
-
Instrument Setup:
-
Use a spectroscopic ellipsometer with a wavelength range typically in the visible and near-infrared region (e.g., 300-1000 nm).
-
Set the angle of incidence to a value near the Brewster angle of the substrate for maximum sensitivity (e.g., 70° for gold).
-
-
Data Acquisition:
-
Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength for the bare gold substrate.
-
Measure Ψ and Δ for the gold substrate coated with the this compound SAM.
-
-
Data Analysis:
-
Develop an optical model for the sample, typically consisting of a substrate layer (gold) and a thin film layer (this compound SAM).
-
Use the data from the bare gold substrate to determine its optical constants (n and k).
-
Fit the model to the experimental data for the SAM-coated sample by varying the thickness and refractive index of the film layer until the calculated Ψ and Δ values match the measured values.[21] The result of the fit provides the thickness of the this compound layer.
-
Contact Angle Goniometry Protocol
-
Sample Preparation:
-
Prepare the this compound SAM on a gold substrate as described for XPS.
-
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
-
Data Acquisition:
-
Place a small droplet (e.g., 1-5 µL) of a probe liquid (typically high-purity water) onto the sample surface.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
-
Data Analysis:
-
Analyze the droplet image to measure the static contact angle.[18] For a more comprehensive analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively.
-
The measured contact angle provides information about the surface wettability. A lower contact angle for a PEGylated surface compared to a bare gold or a hydrophobic alkylthiol surface indicates the successful grafting of the hydrophilic PEG chains. Surface energy can be calculated by measuring the contact angles of several liquids with known surface tensions.
-
Visualizing the Workflow and Comparisons
To further clarify the experimental processes and the relationships between these techniques, the following diagrams are provided.
Conclusion
The quantitative analysis of this compound on a surface is a multifaceted challenge that can be addressed by several powerful analytical techniques. XPS stands out as a robust method for obtaining quantitative elemental and chemical state information, which is crucial for determining surface coverage and confirming the covalent attachment of the thiol to the surface. ToF-SIMS offers unparalleled sensitivity to molecular species and high-resolution chemical imaging, making it ideal for identifying the molecular structure of the SAM and detecting trace contaminants. Spectroscopic ellipsometry provides highly accurate measurements of the SAM's thickness, which is a critical parameter for many applications. Contact angle goniometry offers a simple and rapid assessment of the surface's wettability and energy, providing a valuable qualitative check of the surface modification.
For a comprehensive understanding of the this compound SAM, a multi-technique approach is often the most effective strategy. By combining the quantitative power of XPS with the molecular specificity of ToF-SIMS and the thickness precision of ellipsometry, researchers can gain a complete picture of the modified surface, ensuring its suitability for the intended application. This guide provides the foundational knowledge for researchers to make informed decisions about which techniques to employ for their specific analytical needs.
References
- 1. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brighton-science.com [brighton-science.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advantages & Disadvantages of XPS Spectroscopy Testing & Analysis [innovatechlabs.com]
- 9. infinitalab.com [infinitalab.com]
- 10. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [serc.carleton.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. horiba.com [horiba.com]
- 17. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ossila.com [ossila.com]
- 19. users.aalto.fi [users.aalto.fi]
- 20. researchgate.net [researchgate.net]
- 21. Spectroscopic ellipsometry meets AFM nanolithography: about hydration of bio-inert oligo(ethylene glycol)-terminated self assembled monolayers on gold ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04028K [pubs.rsc.org]
Benchmarking Thiol-C9-PEG4: A Comparative Guide for PROTAC Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of Thiol-C9-PEG4 as a PROTAC linker, benchmarking its expected performance against other common linker classes using available experimental data.
This compound is a flexible, hydrophilic linker composed of a nine-carbon alkyl chain and four polyethylene glycol (PEG) units, terminating in a thiol group for conjugation. This structure imparts desirable physicochemical properties that can enhance the overall performance of a PROTAC molecule.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation). While direct head-to-head comparative data for this compound against other linkers is limited in publicly available literature, we can infer its performance based on studies comparing different linker classes.
Flexible linkers, particularly those containing PEG motifs, are the most predominantly used linkers in PROTAC design, accounting for a significant percentage of reported structures. Their hydrophilicity generally improves the solubility and cell permeability of the PROTAC molecule.
Below is a summary of experimental data comparing the performance of different linker types.
Table 1: Comparison of PROTAC Linker Performance
| Linker Class | Linker Subtype/Example | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| Flexible | PEG (4 units) | BRD4 | CRBN | H661 | < 500 | > 90 | High degradation potency observed with 4 and 5 PEG units. |
| Flexible | PEG (1-2 units) | BRD4 | CRBN | H661 | > 5000 | - | Reduced potency compared to shorter (0 units) and longer (4-5 units) PEG linkers. |
| Flexible | Alkyl (9-atom chain) | CRBN | VHL | HEK293T | - | Weak | Exchange of a nine-atom alkyl chain for three PEG units led to only weak CRBN degradation. |
| Rigid | Piperazine/Piperidine-based | - | - | - | - | - | Can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. |
| Clickable | Triazole-containing | - | - | - | - | - | Offers modular and efficient synthesis; the triazole ring is metabolically stable. |
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to initiate another degradation cycle.
PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Efficacy Assessment
A typical workflow to evaluate the efficacy of a PROTAC involves cell treatment, lysate preparation, and subsequent analysis of protein levels.
Generalized workflow for evaluating PROTAC efficacy.
Logical Relationship of Linker Properties
The properties of the linker are interconnected and collectively influence the overall performance of the PROTAC.
Interplay of linker properties influencing PROTAC efficacy.
Experimental Protocols
1. Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
2. Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Reagents: Recombinant tagged POI (e.g., GST-tagged), recombinant tagged E3 ligase (e.g., His-tagged), PROTAC of interest, and FRET-paired antibodies (e.g., terbium-conjugated anti-GST and fluorescently labeled anti-His).
-
Assay Procedure:
-
In a microplate, add the recombinant POI and E3 ligase in an appropriate assay buffer.
-
Add serial dilutions of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex. A bell-shaped curve is often observed, as at very high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, leading to a decrease in the ternary complex formation (the "hook effect").
3. Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear or ladder.
-
Conclusion
The this compound linker, with its flexible and hydrophilic nature, is well-suited for PROTAC design and is expected to confer favorable properties such as enhanced solubility and cell permeability. Based on the available data for similar PEG-based linkers, a PROTAC incorporating a this compound linker would likely exhibit potent degradation efficacy. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, empirical testing of a variety of linker lengths and compositions, including this compound, is crucial for the development of a successful PROTAC therapeutic. The experimental protocols provided in this guide offer a robust framework for such comparative efficacy studies.
Comparative Guide to Cross-Reactivity of Thiol-C9-PEG4 Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiol-C9-PEG4 modified biomolecules with other alternatives, focusing on cross-reactivity and performance. The information is supported by experimental data and detailed protocols to aid in the rational design of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).
Introduction to this compound Linkers
This compound is a heterobifunctional linker that features a thiol-reactive group at one end, a nine-carbon alkyl chain (C9), and a short tetra-polyethylene glycol (PEG4) spacer. This linker is increasingly utilized in the synthesis of complex biomolecules like PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting moiety[1][2]. The inclusion of the PEG4 moiety aims to enhance solubility and provide a flexible spacer, while the C9 alkyl chain adds distance. A critical consideration in the use of any PEG-containing linker is the potential for cross-reactivity with pre-existing anti-PEG antibodies in a significant portion of the human population, which can lead to accelerated clearance and reduced efficacy of the therapeutic[3].
Comparison of Linker Properties and Performance
The choice of a linker can significantly impact the stability, efficacy, and immunogenicity of a bioconjugate. Below is a comparison of this compound with other common linker types.
Cross-Reactivity and Immunogenicity
While extensive, direct comparative studies on the cross-reactivity of this compound are limited, the immunogenicity of PEG is known to be dependent on its molecular weight. Higher molecular weight PEGs are more likely to induce an anti-PEG antibody response[3]. The PEG4 moiety in the this compound linker is a very short chain, and it is expected that shorter chain PEGs will have a lower propensity to trigger an immune response and be recognized by pre-existing anti-PEG antibodies[4].
In the context of PROTACs, PEG linkers are often compared to alkyl chains. While alkyl linkers offer synthetic simplicity, their hydrophobicity can negatively impact the solubility of the resulting PROTAC. In contrast, the hydrophilic nature of PEG linkers, even short ones like PEG4, can improve solubility and cell permeability[5].
| Linker Type | Key Characteristics | Potential for Cross-Reactivity/Immunogenicity | Reference |
| This compound | Flexible, hydrophilic PEG spacer with an alkyl chain. | Low, due to the short PEG4 chain. | [4] |
| Alkyl Chains | Flexible, hydrophobic. | Generally low immunogenicity. | [6] |
| SMCC | More rigid due to the cyclohexane ring. | Low immunogenicity of the linker itself. | [7] |
| Long-Chain PEGs (>2kDa) | Highly flexible and hydrophilic. | Higher potential for recognition by anti-PEG antibodies. | [3] |
Impact on Stability and Performance
The linker's structure affects the overall stability and performance of the bioconjugate. A study comparing antibody-drug conjugates (ADCs) with different linkers provides insight into the impact on thermal stability.
| Conjugate | Linker Type | Change in Melting Temperature (Tm) of Fab domain (°C) | Reference |
| H10 Antibody (unconjugated) | N/A | N/A | [8] |
| H10 with SMCC-type linker | Thiol-reactive, rigid | -2.7 | [8] |
| H10 with PEG4-maleimide linker | Thiol-reactive, flexible | -2.1 | [8] |
| aHIS Antibody (unconjugated) | N/A | N/A | [8] |
| aHIS with SMCC-type linker | Thiol-reactive, rigid | -0.6 | [8] |
| aHIS with PEG4-maleimide linker | Thiol-reactive, flexible | -0.5 | [8] |
This data indicates that for the tested antibodies, conjugation via either linker type resulted in a decrease in the thermal stability of the Fab domain, with the impact being antibody-dependent.[8]
Experimental Protocols
This compound Conjugation to a Biomolecule
This protocol outlines a general procedure for conjugating a thiol-containing biomolecule (e.g., a protein with a cysteine residue) with a maleimide-activated this compound linker.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-activated this compound linker
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Dissolve the maleimide-activated this compound linker in a compatible solvent (e.g., DMSO). Add the linker solution to the protein solution at a 5-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protection from light.
-
Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups.
-
Purification: Purify the conjugated protein using size-exclusion chromatography (SEC) to remove unreacted linker and quenching reagent, or reversed-phase HPLC (RP-HPLC) for more hydrophobic conjugates[][10].
ELISA for Detecting Anti-PEG Antibodies
This protocol can be used to assess the binding of anti-PEG antibodies to a this compound modified biomolecule.
Materials:
-
High-binding 96-well microplate
-
This compound conjugated biomolecule (coating antigen)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum or plasma samples
-
Anti-human IgG (or IgM) HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the microplate wells with the this compound conjugated biomolecule (1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS-T (PBS with 0.05% Tween-20) and block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted serum or plasma samples. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate, add TMB substrate, and incubate until color develops. Stop the reaction with the stop solution.
-
Readout: Measure the absorbance at 450 nm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Thiol-C9-PEG4
Researchers and scientists working with Thiol-C9-PEG4, a PROTAC linker utilized in drug development, must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to consult the material safety data sheet (MSDS) for comprehensive safety information. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]
-
Ventilation: Use this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2][4]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical advice.[1][2]
-
Ingestion: Do not eat, drink, or smoke when handling this product. If ingested, rinse your mouth with water and seek immediate medical attention.[5]
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep or shovel the material into a designated, labeled waste container for disposal.[1][3]
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, ensuring compliance with safety and environmental regulations.
Detailed Disposal Procedures
The primary and most critical step in the disposal of this compound is to contact a licensed professional waste disposal service .[1] This ensures that the chemical is managed in a manner that is safe for both personnel and the environment.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into a clearly labeled, sealed, and chemically compatible waste container.
-
For solutions containing this compound, use a labeled, sealed container appropriate for liquid chemical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Professional Disposal:
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
The disposal must be conducted through an approved waste disposal plant or a landfill site designated for chemical and hazardous waste.[1][4]
-
It is essential to adhere to all federal, state, and local environmental regulations governing chemical waste disposal.[1]
-
By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Safeguarding Your Research: A Guide to Handling Thiol-C9-PEG4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Thiol-C9-PEG4, a PROTAC linker used in the synthesis of PROTACs.[1][2][3] Adherence to these procedures will help maintain a safe laboratory environment and ensure proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, a standard suite of personal protective equipment should be employed to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect from splashes. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Hand Protection | Nitrile Gloves | Handle with gloves.[4] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[5][6] If a fume hood is not available, use respirators and components tested and approved under appropriate government standards.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
-
Preparation : Before handling, ensure the work area, typically a fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment : Put on all required PPE as detailed in the table above.
-
Weighing and Dispensing : If the compound is a solid, handle it carefully to avoid creating dust.[4] If it is a liquid, avoid splashing.
-
In Solution : When preparing solutions, add the this compound to the solvent slowly and stir to dissolve. PEG derivatives are soluble in DMSO, DMF, chloroform, and dichloromethane.[4]
-
Post-Handling : After use, ensure the container is tightly sealed.[4][5][6] Clean the work area thoroughly.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste (e.g., gloves, weigh paper) | Place in a designated, sealed container for chemical waste. |
| Unused this compound | Dispose of in a suitable, closed container labeled for chemical waste.[4] Follow all federal, state, and local environmental regulations.[7] |
| Liquid Waste (Solutions containing this compound) | Collect in a labeled, sealed waste container. Do not pour down the drain. |
| Neutralization of Thiol Odor | Thiol compounds are known for their strong odors.[8] To neutralize the odor and potential hazards of thiol-containing waste, oxidation is an effective method.[8] This can be achieved by adding a sodium hypochlorite solution (bleach) to the waste, which converts the volatile thiols into less harmful and odorless compounds.[8] This should be done in a fume hood with appropriate PPE. |
First Aid Measures
In the event of accidental exposure, follow these first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[4] |
| Skin Contact | Wash off with soap and plenty of water.[4] Remove contaminated clothing.[4] |
| Eye Contact | Flush eyes with water as a precaution.[4] |
| Ingestion | Never give anything by mouth to an unconscious person.[4] Rinse mouth with water.[4] |
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
